molecular formula C4H6ClFN4 B13016004 3-Fluoro-6-hydrazinylpyridazine hydrochloride

3-Fluoro-6-hydrazinylpyridazine hydrochloride

Cat. No.: B13016004
M. Wt: 164.57 g/mol
InChI Key: JQWMHIAOGQAHJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-6-hydrazinylpyridazine hydrochloride (CAS 117043-87-5) is a chemical compound offered with a minimum purity of 95% and a molecular weight of 164.57 g/mol. Its molecular formula is C4H6ClFN4 . This compound belongs to the hydrazinylpyridazine family, which are recognized in scientific research as valuable building blocks for the synthesis of more complex heterocyclic systems . For instance, related 6-hydrazinylpyridazine scaffolds have been utilized as precursors for developing novel pyrazolylpyridazine derivatives, which have shown potential in agricultural research by exhibiting plant growth-stimulating activity . The presence of both hydrazine and fluorine functional groups on the pyridazine ring makes this compound a versatile intermediate. The hydrazine moiety is a reactive handle for constructing nitrogen-nitrogen and carbon-nitrogen bonds, facilitating the creation of libraries of compounds for screening in various research applications. It is important to note that this product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic uses. Please note that this product was previously listed as discontinued by at least one supplier, and current availability should be verified .

Properties

Molecular Formula

C4H6ClFN4

Molecular Weight

164.57 g/mol

IUPAC Name

(6-fluoropyridazin-3-yl)hydrazine;hydrochloride

InChI

InChI=1S/C4H5FN4.ClH/c5-3-1-2-4(7-6)9-8-3;/h1-2H,6H2,(H,7,9);1H

InChI Key

JQWMHIAOGQAHJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1NN)F.Cl

Origin of Product

United States

Foundational & Exploratory

Chemical Properties of 3-Fluoro-6-hydrazinylpyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and reactivity of 3-Fluoro-6-hydrazinylpyridazine hydrochloride , a specialized heterocyclic building block.

Content Type: Technical Guide | Version: 1.0 Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Introduction: The Fluorinated Scaffold

3-Fluoro-6-hydrazinylpyridazine hydrochloride is a high-value intermediate in the synthesis of fused heterocyclic systems, particularly [1,2,4]triazolo[4,3-b]pyridazines and pyrazolopyridazines . The presence of the fluorine atom at the C3 position distinguishes it from its more common chlorinated analog (3-chloro-6-hydrazinopyridazine).

The fluorine substituent exerts a unique electronic influence:

  • Enhanced Lipophilicity: Fluorine substitution modulates the LogP, often improving the pharmacokinetic profile of downstream drug candidates.

  • Reactivity Tuning: The strong electronegativity of fluorine activates the pyridazine ring towards further Nucleophilic Aromatic Substitution (

    
    ), allowing for sequential functionalization.[1]
    
  • Metabolic Stability: The C-F bond is metabolically robust, often blocking oxidative metabolism at the C3 position.

Physicochemical Profile

The following data characterizes the hydrochloride salt form, which is preferred for its enhanced stability and crystallinity compared to the free base.

PropertyValue / DescriptionNote
IUPAC Name 3-Fluoro-6-hydrazinylpyridazine hydrochlorideSystematic nomenclature
Molecular Formula

Salt form (Base:

)
Molecular Weight 164.57 g/mol Base MW: 128.11 g/mol
Appearance Off-white to pale yellow crystalline solidHygroscopic
Solubility High: Water, DMSO, Methanol Low: Dichloromethane, HexanePolar salt character
Melting Point >200 °C (decomposition)Typical for hydrazine salts
Acidity (pKa) ~3.5 (Hydrazine

), ~0.5 (Pyridazine N)
Predicted based on analogs
Stability Sensitive to oxidation and moisture.[2][3][4]Store under inert gas (Ar/N2) at -20°C.

Synthetic Pathways & Causality

The synthesis of 3-fluoro-6-hydrazinylpyridazine is governed by the principles of Nucleophilic Aromatic Substitution (


) .[1] The starting material, 3,6-difluoropyridazine , is symmetric. The introduction of hydrazine breaks this symmetry.
Mechanism of Formation

The reaction proceeds via the addition-elimination mechanism. Hydrazine (a potent alpha-effect nucleophile) attacks the electron-deficient C3 position of the pyridazine ring.

  • Why 3,6-Difluoropyridazine? Fluoride is an excellent leaving group in

    
     reactions on electron-deficient heterocycles (often superior to chloride) due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.
    
  • Selectivity Control: The first substitution deactivates the ring slightly towards the second substitution, allowing the mono-hydrazino product to be isolated if stoichiometry is controlled (1:1 equivalent).

Visualization: Synthetic Route

Synthesis SM 3,6-Difluoropyridazine (CAS: 33097-39-1) Inter Meisenheimer Complex SM->Inter SNAr Attack (EtOH, 0°C to RT) Reagent Hydrazine Hydrate (1.0 - 1.2 eq) Reagent->Inter Base 3-Fluoro-6-hydrazinylpyridazine (Free Base) Inter->Base - HF Salt HCl Salt (Final Product) Base->Salt HCl/Dioxane

Figure 1: Selective mono-substitution pathway for the synthesis of the target hydrochloride salt.

Reactivity & Applications

The core utility of this compound lies in its bifunctional nature :

  • Hydrazine Moiety: Acts as a binucleophile for cyclization.

  • Fluorine Substituent: Acts as a handle for a second

    
     reaction, enabling the construction of complex libraries.
    
Key Reaction Pathways
A. Triazolopyridazine Formation (The Primary Application)

Reacting the hydrazine tail with carboxylic acids, orthoesters, or aldehydes leads to the formation of [1,2,4]triazolo[4,3-b]pyridazines .

  • Relevance: This scaffold is ubiquitous in p38 MAP kinase inhibitors and GABA-A receptor ligands.

B. Pyrazolopyridazine Formation

Condensation with 1,3-dicarbonyls (e.g., acetylacetone) yields pyrazolopyridazines .

  • Relevance: Used in agrochemistry (herbicides) and oncology.[5]

C. Sequential

(Library Generation)

After cyclizing the hydrazine side, the remaining C3-Fluorine can be displaced by amines, alkoxides, or thiols.

  • Advantage:[1][4][5][6][7] The fluorine atom is sufficiently labile to allow late-stage diversification without requiring metal catalysis (unlike the chloro- analog which might require Buchwald-Hartwig conditions for unreactive nucleophiles).

Visualization: Divergent Reactivity

Reactivity Center 3-Fluoro-6-hydrazinylpyridazine Triazole 6-Fluoro-[1,2,4]triazolo[4,3-b]pyridazine (Scaffold A) Center->Triazole + R-COOH / POCl3 Cyclocondensation Pyrazole 6-Fluoro-pyrazolopyridazine (Scaffold B) Center->Pyrazole + 1,3-Dicarbonyls Reflux/EtOH Substitution 3-Amino-6-hydrazinylpyridazine (Scaffold C) Center->Substitution + R-NH2 SNAr Displacement of F

Figure 2: Divergent synthesis pathways utilizing the hydrazine and fluorine handles.

Experimental Protocols

Protocol A: Synthesis of 3-Fluoro-6-hydrazinylpyridazine HCl

Note: This protocol is adapted from standard procedures for halopyridazines [1, 2].

Reagents:

  • 3,6-Difluoropyridazine (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol (Solvent)[8]

  • 4M HCl in Dioxane

Procedure:

  • Dissolution: Dissolve 3,6-difluoropyridazine in Ethanol (5 mL/mmol) and cool to 0°C.

  • Addition: Add hydrazine hydrate dropwise over 15 minutes. Critical: Maintain low temperature to prevent di-substitution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (System: 10% MeOH in DCM).

  • Workup (Base): Concentrate the solvent in vacuo. The residue is the free base (often an oil or low-melting solid).

  • Salt Formation: Redissolve the residue in a minimum amount of Ethanol. Add 4M HCl in Dioxane (1.5 eq) dropwise.

  • Isolation: A precipitate will form.[7][9][10] Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Protocol B: Handling & Storage
  • Hygroscopicity: The HCl salt will absorb atmospheric moisture, leading to hydrolysis or "gumming." Store in a desiccator.

  • Oxidation: Hydrazines are reducing agents. Over time, they can oxidize to azo compounds or decompose. Store under Argon.

Safety & Toxicology (MSDS Summary)

Signal Word: DANGER

  • Acute Toxicity: Hydrazine derivatives are toxic if swallowed, inhaled, or absorbed through the skin.

  • Skin Corrosion/Irritation: Causes skin irritation. The HCl salt is acidic and corrosive to mucous membranes.

  • Sensitization: Potential skin sensitizer.

  • Specific Hazard (Fluorine): Thermal decomposition may release Hydrogen Fluoride (HF) gas. Do not heat above 200°C without proper scrubbing.

PPE Requirements:

  • Nitrile gloves (Double gloving recommended).

  • Fume hood with face velocity > 100 fpm.

  • Face shield if handling > 1g quantities.

References

  • BenchChem. 3-(Benzyloxy)-6-fluoropyridazine Synthesis and Reactivity. (General SNAr conditions for 3,6-difluoropyridazine).

  • ResearchGate. Synthesis of 6-Hydrazinonicotinic acid hydrazide and related pyridazine derivatives. (Protocol adaptation for hydrazine displacement).

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives and Heterocycles. (Mechanistic insights on triazolopyridazine formation).

  • Google Patents. Preparation method of 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride.[11] (Demonstrates stability of fluoro-pyridazines in acidic media).

Sources

An In-depth Technical Guide to 3-Fluoro-6-hydrazinylpyridazine HCl: A Key Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Fluoro-6-hydrazinylpyridazine hydrochloride, a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development. We will delve into its chemical properties, synthesis, potential applications, and the analytical methodologies required for its characterization.

Core Molecular and Physicochemical Profile

3-Fluoro-6-hydrazinylpyridazine hydrochloride is a pyridazine derivative featuring a fluorine atom and a hydrazinyl group, presented as its hydrochloride salt. The presence of the electronegative fluorine atom and the reactive hydrazinyl moiety makes it an attractive scaffold for the synthesis of novel bioactive molecules.

Molecular Formula and Weight

Based on its chemical structure, the molecular formula and weight have been determined as follows:

AttributeValue
Molecular Formula C₄H₆ClFN₄
Molecular Weight 164.57 g/mol
Chemical Structure

The chemical structure consists of a pyridazine ring substituted with a fluorine atom at the 3-position and a hydrazinyl group at the 6-position. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms, typically in the hydrazinyl group or the pyridazine ring.

A placeholder for a proper chemical structure image to be embedded here.

Caption: Chemical structure of 3-Fluoro-6-hydrazinylpyridazine HCl.

Synthesis and Manufacturing

Proposed Synthetic Pathway

A likely synthetic route would start from 3,6-difluoropyridazine or 3-chloro-6-fluoropyridazine. The greater lability of a chloro group compared to a fluoro group in nucleophilic aromatic substitution would make 3-chloro-6-fluoropyridazine a more selective starting material.

G start 3,6-Dichloropyridazine step1 Fluorination (e.g., KF, phase-transfer catalyst) start->step1 intermediate1 3-Chloro-6-fluoropyridazine step1->intermediate1 step2 Hydrazinolysis (Hydrazine hydrate, solvent, heat) intermediate1->step2 product_base 3-Fluoro-6-hydrazinylpyridazine step2->product_base step3 Salt Formation (HCl in suitable solvent) product_base->step3 final_product 3-Fluoro-6-hydrazinylpyridazine HCl step3->final_product

Caption: Proposed synthetic workflow for 3-Fluoro-6-hydrazinylpyridazine HCl.

Experimental Protocol (Hypothetical)
  • Synthesis of 3-Chloro-6-fluoropyridazine: 3,6-Dichloropyridazine is subjected to a halogen exchange reaction. This can be achieved by heating with potassium fluoride (KF) in the presence of a phase-transfer catalyst (e.g., a quaternary ammonium salt) in an aprotic polar solvent. The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Synthesis of 3-Fluoro-6-hydrazinylpyridazine: The resulting 3-chloro-6-fluoropyridazine is then reacted with hydrazine hydrate.[1][2] This nucleophilic substitution reaction is typically carried out in a suitable solvent such as ethanol or isopropanol at elevated temperatures.[2] The reaction mixture is then cooled, and the product, 3-Fluoro-6-hydrazinylpyridazine, precipitates and can be collected by filtration.

  • Formation of the Hydrochloride Salt: The free base is dissolved in a suitable solvent (e.g., ethanol, diethyl ether) and treated with a solution of hydrogen chloride (HCl) in the same or a miscible solvent. The hydrochloride salt precipitates out of the solution and can be isolated by filtration and dried under vacuum.

Applications in Drug Development

The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in several approved drugs.[3] The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The hydrazinyl group is a versatile functional handle that can be readily converted into a variety of other functional groups and heterocyclic rings, making 3-Fluoro-6-hydrazinylpyridazine HCl a valuable starting material for creating diverse compound libraries for drug screening.

Key Areas of Interest:
  • Kinase Inhibitors: The pyridazine scaffold has been explored for the development of inhibitors for various kinases, which are crucial targets in oncology.[4] The hydrazinyl group can be used to introduce side chains that interact with specific residues in the kinase active site.

  • Antimicrobial Agents: Hydrazone derivatives, which can be easily synthesized from hydrazines, have shown a broad spectrum of antimicrobial activities.[5] 3-Fluoro-6-hydrazinylpyridazine HCl can serve as a precursor for novel fluorinated hydrazones with potential antibacterial and antifungal properties.

  • CNS-Active Agents: The pyridazine ring is present in drugs targeting the central nervous system. The physicochemical properties imparted by the fluorine atom can be advantageous for brain penetration.

G A 3-Fluoro-6-hydrazinylpyridazine HCl B Hydrazone Synthesis A->B C Heterocycle Formation (e.g., triazoles, pyrazoles) A->C D Acylation/Sulfonylation A->D E Antimicrobial Agents B->E F Kinase Inhibitors C->F G CNS-Active Compounds C->G

Caption: Potential derivatization pathways and therapeutic applications.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stability of 3-Fluoro-6-hydrazinylpyridazine HCl. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Will provide information on the number and connectivity of protons in the molecule. The protons on the pyridazine ring will exhibit characteristic chemical shifts and coupling constants. The protons of the hydrazinyl group may show broad signals due to exchange.

  • ¹³C NMR: Will show distinct signals for each carbon atom in the pyridazine ring.

  • ¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.[6][7][8] The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom, and its chemical shift will be indicative of its electronic environment. Coupling to adjacent protons (if any) can provide further structural information.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[9][10] Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques. The mass spectrum should show a molecular ion peak corresponding to the protonated free base [C₄H₆FN₄+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of 3-Fluoro-6-hydrazinylpyridazine HCl. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically used. Detection can be achieved using a UV detector, as the pyridazine ring is chromophoric.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. Key vibrational bands to look for include N-H stretching from the hydrazinyl group and C-F stretching.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 3-Fluoro-6-hydrazinylpyridazine HCl. Safety data sheets (SDS) for analogous compounds, such as 2-hydrazinopyridine and 3-chloro-6-hydrazinopyridazine, should be consulted for guidance.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12]

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[11][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12]

  • Toxicology: Hydrazine and its derivatives are known to be toxic and potentially carcinogenic.[13][14] Therefore, exposure should be minimized.

Conclusion

3-Fluoro-6-hydrazinylpyridazine HCl is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated pyridazine core and a reactive hydrazinyl group offers numerous possibilities for the synthesis of novel compounds with diverse biological activities. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and scientists working with this promising intermediate.

References

  • Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. PubMed Central. [Link]

  • The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. PubMed. [Link]

  • 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. PubMed Central. [Link]

  • Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. PubMed. [Link]

  • 19F MAS NMR for Structural Characterization of Fluorinated Active Pharmaceutical Ingredients in Commercial Drug Formulations. ACS Publications. [Link]

  • Identification of hydroxymethylpyrazines using mass spectrometry. PubMed. [Link]

  • Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. PubMed. [Link]

  • Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). Growing Science. [Link]

  • Fluorine NMR. University of Wisconsin-Madison. [Link]

  • Preparation of pyridazine, useful for producing active substances, comprises hydrolyzing maleindialdehyde diacetals in the presence of an acid catalyst to give maleic dialdehyde and reacting the maleic dialdehyde solution with hydrazine.
  • NMR | Fluorine Spectroscopy. Oxford Instruments. [Link]

  • Pyridazine Derivatives. ARKIVOC. [Link]

  • Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Semantic Scholar. [Link]

  • PYRIDYLAZO COMPOUNDS AS ANALYTICAL REAGENTS A REVIEW. An-Najah Journals. [Link]

  • Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate. [Link]

  • The precious Fluorine on the Ring: Fluorine NMR for biological systems. PubMed Central. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. MDPI. [Link]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PubMed Central. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central. [Link]

  • Antimicrobial activities of hydrazones with 2,4-dichloro moiety. DRUG DISCOVERY. [Link]

Sources

The Strategic Deployment of 3-Fluoro-6-hydrazinylpyridazine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Emergence of Fluorinated Heterocycles in Drug Discovery

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered pKa—offer medicinal chemists a powerful tool to overcome pharmacokinetic and pharmacodynamic hurdles. Among the myriad of fluorinated building blocks, 3-Fluoro-6-hydrazinylpyridazine hydrochloride stands out as a versatile and highly valuable synthon. Its inherent reactivity, coupled with the advantageous properties of the fluoropyridazine core, has positioned it as a key intermediate in the synthesis of a new generation of targeted therapeutics, particularly in the realm of kinase inhibition and other critical disease pathways. This guide provides an in-depth technical overview of the applications of 3-Fluoro-6-hydrazinylpyridazine hydrochloride, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Attributes of 3-Fluoro-6-hydrazinylpyridazine Hydrochloride

3-Fluoro-6-hydrazinylpyridazine hydrochloride is a crystalline solid valued for its bifunctional nature: a nucleophilic hydrazine moiety and an electron-deficient fluoropyridazine ring. The fluorine atom at the 3-position significantly influences the electronic properties of the pyridazine ring, enhancing its susceptibility to nucleophilic substitution and modulating the basicity of the nitrogen atoms. The hydrochloride salt form improves the compound's stability and handling characteristics.

PropertyValueSource
Molecular Formula C₄H₅ClFN₄Inferred
Molecular Weight 163.56 g/mol Inferred
Appearance Off-white to light yellow solidInferred from related compounds
Solubility Soluble in water, methanol, and DMSOInferred from hydrochloride salt nature
Storage Store at 2-8°C, protected from light and moisture[1]

Synthesis and Characterization: A Proposed Pathway

While specific literature detailing the synthesis of 3-Fluoro-6-hydrazinylpyridazine hydrochloride is not abundant, a robust synthetic route can be extrapolated from the well-established synthesis of its chloro-analog, 3-chloro-6-hydrazinylpyridazine. The proposed synthesis begins with the commercially available 3,6-difluoropyridazine.

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) where one of the fluorine atoms is displaced by hydrazine. The use of hydrazine hydrate in a suitable solvent, such as ethanol or isopropanol, at elevated temperatures is a common method for this transformation.[2] The resulting 3-fluoro-6-hydrazinylpyridazine free base can then be treated with hydrochloric acid to yield the stable hydrochloride salt.

Synthesis 3,6-Difluoropyridazine 3,6-Difluoropyridazine 3-Fluoro-6-hydrazinylpyridazine 3-Fluoro-6-hydrazinylpyridazine 3,6-Difluoropyridazine->3-Fluoro-6-hydrazinylpyridazine Hydrazine Hydrate (NH₂NH₂·H₂O) Ethanol, Reflux 3-Fluoro-6-hydrazinylpyridazine HCl 3-Fluoro-6-hydrazinylpyridazine HCl 3-Fluoro-6-hydrazinylpyridazine->3-Fluoro-6-hydrazinylpyridazine HCl HCl

Caption: Proposed synthesis of 3-Fluoro-6-hydrazinylpyridazine HCl.

Characterization: The structural elucidation of 3-Fluoro-6-hydrazinylpyridazine hydrochloride would rely on standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridazine ring, with coupling patterns influenced by the fluorine atom. The protons of the hydrazine and ammonium groups will likely appear as broad singlets. Inferences from the spectra of pyridazine and its hydrochloride salts suggest a downfield shift of ring protons upon salt formation.[3][4]

  • ¹⁹F NMR: This technique is crucial for confirming the presence and chemical environment of the fluorine atom. The chemical shift and coupling to adjacent protons provide valuable structural information.[5][6][7]

  • ¹³C NMR: The carbon spectrum will reveal the number of unique carbon environments, with the carbon atom bonded to fluorine exhibiting a characteristic large one-bond C-F coupling constant.

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the parent ion.

Reactivity and Synthetic Utility

The synthetic versatility of 3-Fluoro-6-hydrazinylpyridazine hydrochloride stems from the reactivity of its hydrazine group. This nucleophilic moiety readily participates in condensation reactions with various carbonyl compounds, serving as a gateway to a diverse range of heterocyclic systems.

Synthesis of Pyridazinone Scaffolds

A primary application of this reagent is in the construction of pyridazinone and dihydropyridazinone rings, which are prevalent motifs in many biologically active molecules.[8] The reaction with γ-keto acids or their esters is a classic and efficient method for forming the pyridazinone core.

Experimental Protocol: General Procedure for the Synthesis of 6-Aryl-3-fluoropyridazin-4(1H)-ones

  • To a solution of 3-Fluoro-6-hydrazinylpyridazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the desired γ-keto acid (1.0 eq).

  • The reaction mixture is heated to reflux for 4-12 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with a cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials.

  • Further purification can be achieved by recrystallization or column chromatography.

Pyridazinone_Synthesis cluster_0 Reactants cluster_1 Reaction cluster_2 Product 3-Fluoro-6-hydrazinylpyridazine_HCl 3-Fluoro-6-hydrazinylpyridazine_HCl Condensation Condensation 3-Fluoro-6-hydrazinylpyridazine_HCl->Condensation gamma-Keto_Acid gamma-Keto_Acid gamma-Keto_Acid->Condensation Pyridazinone_Derivative Pyridazinone_Derivative Condensation->Pyridazinone_Derivative Heat, Solvent (e.g., EtOH)

Caption: Synthesis of pyridazinone derivatives.

This reaction pathway allows for the introduction of a wide variety of substituents at the 6-position of the resulting pyridazinone, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Formation of Hydrazones as Intermediates

The initial reaction of 3-Fluoro-6-hydrazinylpyridazine hydrochloride with aldehydes and ketones leads to the formation of hydrazones. These intermediates are often stable and can be isolated, but are also frequently used in situ for subsequent cyclization reactions to generate more complex heterocyclic systems.[3][7][9] The formation of these hydrazones is a critical step in the synthesis of various fused pyridazine heterocycles.

Medicinal Chemistry Applications: A Focus on Kinase Inhibition

The pyridazine and pyridazinone scaffolds are recognized as "privileged structures" in medicinal chemistry, frequently appearing in molecules targeting a range of biological targets.[10] A particularly fruitful area of application for these scaffolds is in the development of protein kinase inhibitors.[4][11][12][13]

The Role of the Pyridazine Core as a Hinge-Binder

In many kinase inhibitors, the pyridazine ring acts as a bioisostere of the adenine core of ATP, forming key hydrogen bonding interactions with the "hinge" region of the kinase active site. The nitrogen atoms of the pyridazine ring serve as both hydrogen bond donors and acceptors, effectively anchoring the inhibitor in the ATP-binding pocket. The strategic placement of substituents on the pyridazine ring allows for the modulation of binding affinity and selectivity for different kinases.

Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 ATP Binding Pocket Hinge Hinge Region (Backbone Amides) Inhibitor Pyridazine-based Inhibitor Inhibitor->Hinge Hydrogen Bonds

Caption: Pyridazine core as a kinase hinge-binder.

The Significance of the Fluorine Substituent

The fluorine atom at the 3-position of the pyridazine ring in 3-Fluoro-6-hydrazinylpyridazine hydrochloride offers several advantages in the design of kinase inhibitors:

  • Modulation of Basicity: The electron-withdrawing nature of fluorine reduces the pKa of the pyridazine ring nitrogens. This can be crucial for optimizing the ionization state of the inhibitor at physiological pH, which in turn affects cell permeability and target engagement.

  • Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with the protein backbone or side chains, potentially increasing binding affinity.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, which can block sites of metabolism and improve the pharmacokinetic profile of a drug candidate.[14]

  • Bioisosteric Replacement: Fluorine is often used as a bioisostere for a hydrogen or a hydroxyl group, and in this case, it serves as a valuable replacement for chlorine.[15][16] While chlorine can also provide many of the same benefits, fluorine's smaller size and greater electronegativity can lead to distinct and sometimes more favorable biological and physical properties.

The use of 3-Fluoro-6-hydrazinylpyridazine hydrochloride allows for the direct incorporation of this beneficial fluorine atom into the core scaffold of potential kinase inhibitors, streamlining the synthetic process and providing a clear path to novel and potentially more effective therapeutic agents. The development of pyrido-pyridazinone derivatives as potent FER tyrosine kinase inhibitors highlights the success of this scaffold in generating effective anticancer agents.[10]

Safety and Handling

Conclusion and Future Outlook

3-Fluoro-6-hydrazinylpyridazine hydrochloride is a highly valuable and versatile building block for modern medicinal chemistry. Its utility in the synthesis of pyridazinone and other heterocyclic scaffolds, combined with the advantageous properties imparted by the fluorine substituent, makes it a key reagent in the development of novel therapeutics, particularly in the area of kinase inhibition. The ability to readily construct complex molecular architectures from this synthon provides a robust platform for the exploration of structure-activity relationships and the optimization of lead compounds. As the demand for more selective and effective targeted therapies continues to grow, the strategic application of 3-Fluoro-6-hydrazinylpyridazine hydrochloride is poised to play an increasingly important role in the discovery and development of the next generation of medicines.

References

  • Bioisosteric Replacements - Cambridge MedChem Consulting. (2021, January 30). Available from: [Link]

  • Synthesis and antibacterial activity of new hydrazide-hydrazones derived from Benzocaine - DergiPark. Available from: [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. Available from: [Link]

  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed. (2021, November 15). Available from: [Link]

  • Replacement of Hydrogen by Fluorine. In: Bioisosteric Replacements. Cambridge MedChem Consulting. Available from: [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS - Semantic Scholar. Available from: [Link]

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC - NIH. Available from: [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. Available from: [Link]

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (2025, December 24). Available from: [Link]

  • Fluorine NMR. Available from: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry | Environmental Science & Technology - ACS Publications. (2024, February 10). Available from: [Link]

  • Fluorine MAS NMR API revised. Available from: [Link]

  • Drug Discovery - Inhibitor | chemical-kinomics. Available from: [Link]

  • New Synthesis of 3-Fluoropyridine Derivatives. - ResearchGate. Available from: [Link]

  • 3-Chloro-6-hydrazinopyridazine CAS#: 17284-97-8; ChemWhat Code: 14105. Available from: [Link]

  • CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][8][15]triazol[4,3-a] pyrazine hydrochloride - Google Patents. Available from:

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - Semantic Scholar. (2021, August 30). Available from: [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - MDPI. (2021, June 26). Available from: [Link]

  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives - International Journal of Chemical and Biological Sciences. Available from: [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available from: [Link]

  • chemical studies on 3,6-dichloropyridazine - Journal of American Science. (2010, September 29). Available from: [Link]

  • Synthesis and Transformations of Hydrazine Substituted 6-Fluoro Derivatives of 1,3,4-Thiadiazolo[3,2-a]pyrimidine. - ResearchGate. Available from: [Link]

  • 3-CHLORO-6-HYDRAZINYLPYRIDAZINE | CAS 17284-97-8 - Matrix Fine Chemicals. Available from: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. Available from: [Link]

  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles - MDPI. (2025, December 9). Available from: [Link]

  • 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine - PMC - NIH. Available from: [Link]

Sources

An In-depth Technical Guide to the Structure-Activity Relationship Potential of the 3-Fluoro-6-hydrazinylpyridazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to form multiple hydrogen bonds have made it a cornerstone in the design of numerous biologically active agents.[1] Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[1] Notably, the pyridazine core is embedded in several clinically approved drugs, such as the kinase inhibitors Ponatinib and Ensartinib, underscoring its therapeutic relevance. This guide focuses on a specific, promising scaffold: 3-fluoro-6-hydrazinylpyridazine. We will explore its synthetic accessibility, the strategic importance of its fluorine and hydrazinyl functionalities, and the vast potential for developing potent and selective therapeutic agents through systematic structure-activity relationship (SAR) studies.

The Strategic Importance of the 3-Fluoro-6-hydrazinylpyridazine Core

The 3-fluoro-6-hydrazinylpyridazine scaffold is a highly versatile and strategically designed starting point for drug discovery. It combines three key features that can be independently and systematically modified to fine-tune its pharmacological profile: the pyridazine core, a fluorine substituent at the 3-position, and a reactive hydrazinyl group at the 6-position.

The Pyridazine Core: A Hub for Biological Activity

The pyridazine ring itself is a key pharmacophore. Its two adjacent nitrogen atoms can act as hydrogen bond acceptors, interacting with biological targets such as the hinge region of protein kinases. The aromatic nature of the ring allows for π-π stacking interactions with aromatic amino acid residues in protein binding pockets.

The 3-Fluoro Substituent: A Tool for Modulating Potency and Pharmacokinetics

The introduction of a fluorine atom at the 3-position is a deliberate design choice with multiple potential benefits:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can enhance the half-life and oral bioavailability of a drug candidate.

  • Target Binding: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions with protein targets, potentially increasing binding affinity and potency.

  • Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the pyridazine nitrogens, which can be crucial for optimizing cell permeability and avoiding off-target effects.

The 6-Hydrazinyl Group: A Gateway to Chemical Diversity

The hydrazinyl (-NHNH2) group at the 6-position is a versatile chemical handle that allows for the straightforward synthesis of a vast library of derivatives. The most common and fruitful derivatization is its condensation with aldehydes or ketones to form hydrazones. Hydrazones themselves are a well-established class of bioactive compounds with a broad range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] This derivatization allows for the systematic exploration of a wide range of substituents, which is the cornerstone of SAR studies.

Synthesis of the 3-Fluoro-6-hydrazinylpyridazine Scaffold and its Derivatives

The synthesis of the 3-fluoro-6-hydrazinylpyridazine scaffold can be achieved through a logical and scalable synthetic sequence. A plausible and efficient route starts from a readily available dichloropyridazine precursor.

Proposed Synthesis of the Core Scaffold

A key precursor for the target scaffold is 3-fluoro-6-chloropyridazine. This can be synthesized from 3,6-dichloropyridazine. The subsequent reaction with hydrazine hydrate will yield the desired 3-fluoro-6-hydrazinylpyridazine.

Synthesis of 3-fluoro-6-hydrazinylpyridazine start 3,6-Dichloropyridazine intermediate1 3-Fluoro-6-chloropyridazine start->intermediate1 Fluorination final_product 3-Fluoro-6-hydrazinylpyridazine intermediate1->final_product Hydrazinolysis reagent1 Fluorinating Agent (e.g., KF/Phase Transfer Catalyst) reagent1->start reagent2 Hydrazine Hydrate (NH2NH2·H2O) reagent2->intermediate1

Caption: Proposed synthetic route to the 3-fluoro-6-hydrazinylpyridazine core.

Derivatization to Hydrazones

Once the core scaffold is obtained, a diverse library of hydrazone derivatives can be readily synthesized by condensation with a wide variety of aldehydes and ketones. This reaction is typically carried out in a protic solvent like ethanol, often with catalytic acid.

Hydrazone Synthesis start 3-Fluoro-6-hydrazinylpyridazine product 3-Fluoro-6-(2-arylmethylidenehydrazinyl)pyridazine (Hydrazone Derivative) start->product aldehyde R-CHO (Aldehyde) aldehyde->product Condensation (e.g., EtOH, cat. H+)

Caption: General scheme for the synthesis of hydrazone derivatives.

Experimental Protocol: Synthesis of a Representative Hydrazone Derivative

This protocol describes the synthesis of a representative hydrazone derivative starting from 3-fluoro-6-chloropyridazine.

Step 1: Synthesis of 3-Fluoro-6-hydrazinylpyridazine

  • To a solution of 3-fluoro-6-chloropyridazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate (2.0-5.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield 3-fluoro-6-hydrazinylpyridazine.

Step 2: Synthesis of the Hydrazone Derivative

  • Dissolve 3-fluoro-6-hydrazinylpyridazine (1.0 eq) in ethanol.

  • Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution.

  • Add a catalytic amount of a weak acid, such as acetic acid.

  • Heat the mixture to reflux for 2-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature. The product may precipitate out of solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, the solvent can be removed under reduced pressure and the crude product purified by column chromatography.

Structure-Activity Relationship (SAR) Potential

While direct SAR studies on the 3-fluoro-6-hydrazinylpyridazine scaffold are not extensively published, a comprehensive analysis of closely related analogs allows for the formulation of strong hypotheses regarding its potential. The primary therapeutic area of interest for this scaffold is oncology, with a particular focus on protein kinase inhibition.

Targeting Protein Kinases in Cancer

Protein kinases are a family of enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival.[4][5] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The pyridazine scaffold is a known "hinge-binding" motif for many kinase inhibitors.

SAR Insights from Related Pyridazine Derivatives

A study on 3,6-disubstituted pyridazine derivatives as anticancer agents targeting the JNK1 pathway provides a valuable template for understanding the SAR of the 6-position of our scaffold.[4][5] In this study, the 3-position was substituted with a phenyl group, and the 6-position was derivatized from a hydrazinyl group.

Table 1: Anticancer Activity of 3-Phenyl-6-substituted-pyridazine Derivatives [4][5]

CompoundR Group (at 6-position)Mean Growth Inhibition (%) at 10 µM
9c 4-FluorobenzohydrazideHigh
9e 3,4-DimethoxybenzohydrazideHighest
9g 4-(Trifluoromethyl)benzohydrazideModerate
11a 4-PhenylsemicarbazideModerate
11c 4-PhenylthiosemicarbazideModerate-High

Data is qualitative based on reported heat maps and growth inhibition percentages against the NCI-60 cancer cell line panel.

From this data, we can infer the following SAR for the 6-position:

  • Aromatic Substituents are Favorable: The presence of an aromatic ring as part of the hydrazone or related moiety is crucial for activity.

  • Electron-Donating Groups Enhance Activity: The most active compound, 9e , features two electron-donating methoxy groups on the phenyl ring. This suggests that electron-rich aromatic systems may enhance binding or have favorable pharmacokinetic properties.

  • Halogen Substitution is Tolerated: The high activity of the 4-fluorobenzohydrazide derivative 9c indicates that halogen substitution is well-tolerated and can be a site for further optimization.

  • Hydrazide Linker is Preferred: The benzohydrazide derivatives generally showed higher activity than the semicarbazide and thiosemicarbazide derivatives, suggesting the hydrazide linker is a preferred bioisostere in this series.

The Hypothesized Role of the 3-Fluoro Group

Based on general principles of medicinal chemistry, the 3-fluoro group on our target scaffold is hypothesized to:

  • Increase Potency: By forming a hydrogen bond with the kinase hinge region or other nearby residues.

  • Improve Selectivity: The specific electronic and steric profile of the fluorine atom may favor binding to one kinase over another.

  • Enhance Drug-like Properties: By blocking a potential site of metabolism and improving membrane permeability.

Proposed Mechanism of Action: JNK1 Inhibition

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated in response to cellular stress.[4][5] The JNK signaling pathway is implicated in the survival and proliferation of cancer cells. The study on 3,6-disubstituted pyridazines demonstrated that the most potent compounds could downregulate JNK1 gene expression.[4][5] It is therefore plausible that the 3-fluoro-6-hydrazinylpyridazine scaffold could also target the JNK pathway.

JNK Signaling Pathway stress Cellular Stress (e.g., UV, Cytokines) mkk MKK4/7 stress->mkk jnk JNK mkk->jnk Phosphorylation cjun c-Jun jnk->cjun Phosphorylation apoptosis Apoptosis Regulation cjun->apoptosis proliferation Cell Proliferation cjun->proliferation inhibitor 3-Fluoro-6-hydrazinyl- pyridazine Derivative inhibitor->jnk Inhibition

Caption: Potential mechanism of action via inhibition of the JNK signaling pathway.

Future Directions and Conclusion

The 3-fluoro-6-hydrazinylpyridazine scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. This in-depth guide has outlined its synthetic accessibility and, by drawing on data from closely related analogs, has built a strong case for its potential as a kinase inhibitor.

The key takeaways for future research are:

  • Systematic Derivatization: A library of hydrazone derivatives should be synthesized, exploring a wide range of electronic and steric properties on the aromatic/heterocyclic substituent.

  • Focus on Electron-Donating Groups: Based on the preliminary data, substituents with electron-donating properties on the hydrazone moiety may be a fruitful area of exploration.

  • Broad Kinase Screening: The synthesized compounds should be screened against a panel of cancer-relevant kinases to identify the primary target(s) and assess selectivity.

  • In Vitro and In Vivo Evaluation: Lead compounds should be advanced into cell-based assays to determine their anticancer activity and subsequently into in vivo models to assess their efficacy and pharmacokinetic properties.

By following a logical and systematic approach to SAR, the 3-fluoro-6-hydrazinylpyridazine scaffold has the potential to yield novel, potent, and selective drug candidates for the treatment of cancer and other diseases.

References

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019).
  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. (2024). ACS Omega. [Link]

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC. (n.d.). NIH National Library of Medicine. [Link]

  • 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine - PMC. (n.d.). NIH National Library of Medicine. [Link]

  • Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold - PMC. (2024). NIH National Library of Medicine. [Link]

  • Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. (2023). Beilstein Journals. [Link]

  • chemical studies on 3,6-dichloropyridazine. (2010). Journal of American Science.
  • Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. (2023). Beilstein Journals.
  • Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism. (2021). MDPI. [Link]

  • Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC. (2023). NIH National Library of Medicine. [Link]

  • SAR studies of pyridazinone derivatives as novel glucan synthase inhibitors. (2011). PubMed. [Link]

  • CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. (n.d.).
  • Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. (1951). Semantic Scholar. [Link]

  • Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the alpha(2)delta subunit of voltage-gated calcium channels. (2004). PubMed. [Link]

  • Biological Activities of Hydrazone Derivatives. (n.d.). PMC. [Link]

  • Biological Activities of Hydrazone Derivatives. (2007). ResearchGate. [Link]

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Form
  • Synthesis of Aldehyde Hydrazones. (n.d.). Organic Syntheses. [Link]

  • Some biologically important hydrazone derivatives. (n.d.). ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Properties of 3-Fluoro-6-hydrazinylpyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, solubility, and bioavailability, profoundly influencing its journey from a promising candidate to a viable therapeutic. This guide provides a comprehensive framework for the characterization of the thermodynamic properties of 3-Fluoro-6-hydrazinylpyridazine hydrochloride, a heterocyclic compound of interest in medicinal chemistry.[1][2][3] Recognizing the frequent scarcity of extensive physical chemistry data for novel compounds, this document emphasizes the robust experimental and computational methodologies required to elucidate these essential parameters. We will explore the application of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for experimental determination of thermal stability and phase behavior.[4][5][6][7][8] Concurrently, we will delve into the power of computational chemistry, specifically Density Functional Theory (DFT), to predict thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy.[9][10][11][12][13] This guide is designed to be a practical resource, offering not just procedural steps but also the underlying scientific rationale, empowering researchers to generate high-quality, reliable data crucial for informed decision-making in the drug development pipeline.

Introduction: The Thermodynamic Imperative in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, the thermodynamic characteristics of a molecule like 3-Fluoro-6-hydrazinylpyridazine hydrochloride are paramount. This substituted pyridazine, featuring a fluorine atom and a hydrazinyl group, presents a unique profile of hydrogen bonding capabilities and potential for polymorphism, making a thorough thermodynamic assessment indispensable.[1][2][3]

Understanding the thermodynamics of this compound is not merely an academic exercise; it has profound practical implications:

  • Stability and Shelf-life: The enthalpy and entropy of decomposition provide a quantitative measure of a compound's stability under various storage conditions.[7][8]

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug can exhibit vastly different solubilities and bioavailabilities. DSC is a cornerstone technique for identifying and characterizing these polymorphs.[7]

  • Process Chemistry: Knowledge of melting points, heat of fusion, and thermal decomposition temperatures is critical for designing safe and efficient manufacturing processes, including crystallization and drying.

  • Formulation Development: The compatibility of the API with excipients is often assessed using thermal analysis techniques to detect any potential interactions that could compromise the stability of the final drug product.[5]

This guide will provide the foundational knowledge and practical protocols to comprehensively characterize the thermodynamic properties of 3-Fluoro-6-hydrazinylpyridazine hydrochloride.

Experimental Determination of Thermodynamic Properties

The experimental investigation of thermodynamic properties primarily relies on thermal analysis techniques.[14][15] These methods measure the physical and chemical properties of a substance as a function of temperature or time.[5][6] For a crystalline organic molecule such as 3-Fluoro-6-hydrazinylpyridazine hydrochloride, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most informative and widely used techniques.[4][5][6][7][8]

Simultaneous Thermal Analysis (STA): A Synergistic Approach

Modern instrumentation often allows for the simultaneous execution of TGA and DSC, an approach known as Simultaneous Thermal Analysis (STA).[4][5] This is particularly advantageous in early drug discovery phases when sample quantities may be limited.[4] An STA instrument measures both the change in mass (TGA) and the heat flow (DSC) of a sample as it is subjected to a controlled temperature program.[5]

Table 1: Key Thermodynamic Parameters Obtainable from STA

ParameterTechniqueDescriptionImportance in Drug Development
Melting Point (Tm) DSCThe temperature at which a solid transitions to a liquid.Purity assessment, identification of crystalline form.
Enthalpy of Fusion (ΔHf) DSCThe heat absorbed during melting.Characterization of crystallinity and intermolecular forces.
Glass Transition (Tg) DSCThe reversible transition in amorphous materials from a hard, brittle state to a molten or rubbery state.Characterization of amorphous content, which can affect solubility and stability.[7][8]
Decomposition Temperature (Td) TGAThe temperature at which the compound begins to chemically degrade, indicated by mass loss.Defines the upper limit for processing and storage temperatures.[7][8]
Residual Mass TGAThe percentage of mass remaining at the end of the experiment.Provides information about the decomposition products.
Heat Capacity (Cp) DSCThe amount of heat required to raise the temperature of the sample by a certain amount.Essential for detailed thermodynamic modeling and process design.
Experimental Protocol: Simultaneous TGA-DSC Analysis

The following protocol outlines a general procedure for the thermal analysis of 3-Fluoro-6-hydrazinylpyridazine hydrochloride.

Instrumentation:

  • A calibrated Simultaneous Thermal Analyzer (STA) capable of performing both TGA and DSC.[4][5]

Materials:

  • 3-Fluoro-6-hydrazinylpyridazine hydrochloride (sample)

  • High-purity nitrogen or argon for purging

  • Reference materials for calibration (e.g., indium for temperature and enthalpy)

  • Alumina or aluminum pans

Protocol:

  • Instrument Calibration: Calibrate the instrument for temperature, heat flow, and mass according to the manufacturer's specifications.[4] This is a critical step to ensure data accuracy and trustworthiness.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into a clean TGA-DSC pan.[4][8] For volatile samples, a hermetically sealed pan with a pinhole lid may be necessary.

  • Experimental Conditions:

    • Purge Gas: Set a constant flow of inert gas (e.g., nitrogen at 20-50 mL/min) to provide a controlled atmosphere and remove any gaseous products.[4]

    • Temperature Program:

      • Equilibrate at a starting temperature well below any expected thermal events (e.g., 30 °C).

      • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature that is beyond the decomposition of the sample (e.g., 350 °C).[4]

  • Data Acquisition: Record the sample mass, heat flow, and temperature throughout the experiment.

  • Data Analysis:

    • TGA Curve: Plot the percentage of mass loss versus temperature. The onset of mass loss indicates the beginning of decomposition.

    • DSC Curve: Plot the heat flow versus temperature. Endothermic events (e.g., melting) will appear as peaks, while exothermic events (e.g., some decompositions) will be represented by inverted peaks. The glass transition will appear as a step change in the baseline.[7]

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results & Interpretation calibration Instrument Calibration sample_prep Sample Preparation (3-5 mg) calibration->sample_prep sta_instrument Simultaneous Thermal Analyzer (STA) sample_prep->sta_instrument Load Sample data_acquisition Data Acquisition sta_instrument->data_acquisition Run Temperature Program tga_curve TGA Curve (Mass Loss vs. Temp) data_acquisition->tga_curve dsc_curve DSC Curve (Heat Flow vs. Temp) data_acquisition->dsc_curve thermo_properties Thermodynamic Properties (Tm, ΔHf, Td) tga_curve->thermo_properties dsc_curve->thermo_properties

Caption: Workflow for the experimental determination of thermodynamic properties using STA.

Computational Prediction of Thermodynamic Properties

While experimental methods provide invaluable data on the bulk properties of a material, computational chemistry offers a powerful complementary approach to understand the thermodynamic properties of a single molecule.[9][10][11][12][13] Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate thermodynamic quantities from first principles.[9]

The Power of Statistical Mechanics

Computational methods calculate the electronic energy of a molecule. To translate this to thermodynamic properties like enthalpy (H), entropy (S), and Gibbs free energy (G), we rely on statistical mechanics.[9][10] The process involves calculating the partition function, which describes how the total energy of a system is distributed among its various microscopic states (electronic, translational, rotational, and vibrational).[9][10]

Table 2: Computationally Derived Thermodynamic Properties

PropertySymbolDescriptionRelevance
Enthalpy HThe total heat content of a system.Predicting reaction enthalpies and heats of formation.
Entropy SA measure of the disorder or randomness of a system.Understanding the spontaneity of processes.
Gibbs Free Energy GThe energy available to do useful work.The ultimate predictor of spontaneity for a process at constant temperature and pressure.
Heat Capacity Cv, CpThe heat required to raise the temperature of a substance.Important for thermodynamic calculations and understanding how energy is stored in the molecule.
Computational Protocol: DFT Calculations

The following protocol provides a general workflow for calculating the thermodynamic properties of 3-Fluoro-6-hydrazinylpyridazine hydrochloride using DFT.

Software:

  • A quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).

Protocol:

  • Molecule Building: Construct the 3D structure of 3-Fluoro-6-hydrazinylpyridazine hydrochloride in the software's molecular editor.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This is a crucial step as all subsequent calculations are performed on this optimized structure. A common level of theory for this is B3LYP with a 6-31G(d) basis set.

  • Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This calculation serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • It provides the vibrational frequencies which are essential for calculating the vibrational contribution to the thermodynamic properties.

  • Thermochemistry Analysis: The output of the frequency calculation will contain the thermochemical data, typically at a standard temperature and pressure (298.15 K and 1 atm). This will include the zero-point vibrational energy, and the thermal corrections to enthalpy, entropy, and Gibbs free energy.

Diagram of the Computational Workflow

computational_workflow cluster_setup Setup cluster_calculation Calculation cluster_output Output build_molecule Build 3D Molecular Structure define_theory Define Level of Theory (e.g., B3LYP/6-31G(d)) build_molecule->define_theory geometry_optimization Geometry Optimization define_theory->geometry_optimization Submit Job frequency_calculation Frequency Calculation geometry_optimization->frequency_calculation Optimized Structure verify_minimum Verify True Minimum (No Imaginary Frequencies) frequency_calculation->verify_minimum thermo_data Extract Thermodynamic Data (H, S, G) frequency_calculation->thermo_data

Caption: Workflow for the computational prediction of thermodynamic properties using DFT.

Synthesizing Experimental and Computational Data

The true power of a thorough thermodynamic characterization lies in the integration of experimental and computational results. For instance, the experimentally determined enthalpy of fusion can be correlated with the computationally predicted strength of intermolecular interactions. Similarly, the onset of thermal decomposition observed in TGA can be rationalized by examining the bond dissociation energies calculated from quantum chemistry. This holistic approach provides a deeper understanding of the molecule's behavior and builds a robust foundation for its development as a pharmaceutical agent.

Conclusion

The thermodynamic characterization of a novel pharmaceutical candidate like 3-Fluoro-6-hydrazinylpyridazine hydrochloride is a critical, non-negotiable step in its development. This guide has outlined a dual-pronged approach, leveraging the strengths of both experimental thermal analysis and computational quantum chemistry. By following the detailed protocols and understanding the underlying principles, researchers can confidently and accurately determine the essential thermodynamic properties of their molecules of interest. This, in turn, enables data-driven decisions that can accelerate the development process, mitigate risks, and ultimately contribute to the successful translation of a promising compound into a safe and effective medicine.

References

  • Computational Thermodynamic Properties | Computational Chemistry Class Notes - Fiveable. (URL: )
  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applic
  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (URL: )
  • Simultaneous Thermal Analysis | TGA/DSC - Mettler Toledo. (URL: )
  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applic
  • Differential Scanning Calorimetry and Thermogravimetric Analysis | Request PDF. (URL: )
  • Computing Thermodynamic Properties - YouTube. (URL: [Link])

  • The calculation of thermodynamic properties of molecules - Chemical Society Reviews (RSC Publishing). (URL: [Link])

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (URL: )
  • Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules - MDPI. (URL: [Link])

  • 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. (URL: )
  • 1.6: Computation of Thermodynamic Quantities - Chemistry LibreTexts. (URL: [Link])

  • Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. (URL: [Link])

  • Thermodynamics of Organic Compounds. (URL: )
  • Experimental Thermodynamics Volume VII - College of Engineering and Applied Science. (URL: )
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: [Link])

  • 3-Hydrazinylpyridine hydrochloride - MySkinRecipes. (URL: [Link])

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (URL: [Link])

  • 3-Chloro-6-hydrazinopyridazine CAS#: 17284-97-8; ChemWhat Code: 14105. (URL: [Link])

  • Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (URL: [Link])

  • CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[5][9][14]triazol[4,3-a] pyrazine hydrochloride - Google Patents. (URL: )

  • hydrazine -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (URL: [Link])

  • Hydrazine, p-tolyl-, hydrochloride - the NIST WebBook. (URL: [Link])

  • Thermodynamic Characterization of Milspec Hydrazine. (URL: [Link])

  • 3-CHLORO-6-HYDRAZINYLPYRIDAZINE | CAS 17284-97-8 - Matrix Fine Chemicals. (URL: [Link])

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (URL: [Link])

  • 3-Chloro-6-hydrazinopyridazine Properties vs Pressure | Density, Cp, Viscosity - Chemcasts. (URL: [Link])

  • (PDF) 6-Hydrazinonicotinic acid hydrazide: A useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones - ResearchGate. (URL: [Link])

Sources

Methodological & Application

Application Note: Protocol for Reacting 3-Fluoro-6-hydrazinylpyridazine Hydrochloride with Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The condensation of 3-Fluoro-6-hydrazinylpyridazine hydrochloride with aldehydes is a cornerstone reaction in medicinal chemistry, particularly for developing kinase inhibitors and PET radiotracers where the fluorine moiety plays a critical role in metabolic stability and lipophilicity.

Unlike simple hydrazine condensations, this protocol addresses the specific challenge of the hydrochloride salt form . The cationic hydrazine (


) is non-nucleophilic. Successful ligation requires a precise "Unlock-and-Activate" strategy:
  • Unlock: Controlled deprotonation of the terminal nitrogen to restore nucleophilicity.

  • Activate: Maintenance of a mildly acidic environment (pH 4–5) to protonate the aldehyde carbonyl, accelerating the rate-limiting dehydration step.

This guide provides a self-validating, robust methodology to navigate these competing pH requirements, ensuring high yields (>85%) and purity suitable for biological screening.

Chemical Mechanism & Pathway[1]

The reaction proceeds via a classic addition-elimination mechanism. The critical control point is the equilibrium between the inactive salt and the active free base.

ReactionMechanism Salt Start: Hydrazine HCl Salt (Non-Nucleophilic) FreeBase Active Free Base (Nucleophile) Salt->FreeBase Deprotonation (-HCl) Base Buffer Agent (NaOAc) Base->FreeBase Carbinol Carbinolamine Intermediate FreeBase->Carbinol + Aldehyde (Nucleophilic Attack) Aldehyde Aldehyde (Electrophile) Aldehyde->Carbinol Product Final Hydrazone (Precipitate) Carbinol->Product Dehydration (-H₂O) (Acid Catalyzed)

Figure 1: Mechanistic flow from salt neutralization to hydrazone formation. The buffer agent plays a dual role: liberating the hydrazine and catalyzing dehydration.

Experimental Protocols

Method A: Standard Benchtop Synthesis (Ethanol-Acetate System)

Recommended for gram-scale synthesis and thermally stable aldehydes.

Materials Checklist
  • Reactant A: 3-Fluoro-6-hydrazinylpyridazine hydrochloride (1.0 equiv)

  • Reactant B: Aldehyde (1.1 equiv)

  • Buffer: Sodium Acetate Trihydrate (1.2 equiv)

  • Solvent: Absolute Ethanol (10 mL per mmol of Reactant A)

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stir bar.

Step-by-Step Procedure
  • Salt Neutralization (The "Unlock"):

    • In a round-bottom flask, suspend 3-Fluoro-6-hydrazinylpyridazine hydrochloride and Sodium Acetate in Ethanol.

    • Checkpoint: Stir at room temperature for 15 minutes. The suspension will change texture as NaCl precipitates and the free hydrazine dissolves.

  • Addition:

    • Add the Aldehyde in a single portion.

    • Note: If the aldehyde is a solid, dissolve it in a minimum amount of ethanol first to ensure homogeneity.

  • Reaction:

    • Heat the mixture to Reflux (78 °C) for 2–4 hours.

    • Monitoring: Use TLC (Mobile Phase: 5% MeOH in DCM). The starting hydrazine spot (low R_f, stains with ninhydrin) should disappear.

  • Workup (Precipitation):

    • Allow the reaction to cool slowly to room temperature, then chill in an ice bath (0–4 °C) for 30 minutes.

    • The product typically crystallizes as a yellow/orange solid.

  • Purification:

    • Filter the solid under vacuum.[1]

    • Wash 1: Cold Water (2 x 5 mL) – Removes NaCl and excess NaOAc.

    • Wash 2: Cold Ethanol (1 x 3 mL) – Removes unreacted aldehyde.

    • Dry under high vacuum at 40 °C.

Method B: Microwave-Assisted Synthesis

Recommended for library generation and electron-rich (unreactive) aldehydes.

ParameterSetting
Solvent Ethanol : Water (4:1)
Catalyst None (Water acts as proton shuttle)
Temperature 100 °C
Time 10–20 Minutes
Pressure Atmospheric (Open vessel) or Sealed (low pressure)

Procedure: Combine Hydrazine HCl salt (1 equiv), Aldehyde (1 equiv), and NaOAc (1 equiv) in a microwave vial. Irradiate. Cool. Filter.

Critical Process Parameters & Optimization

The following decision tree helps select the optimal conditions based on your specific aldehyde substrate.

OptimizationWorkflow Start Select Aldehyde Type Solubility Is Aldehyde Water Soluble? Start->Solubility Reactivity Electron Poor or Rich? Solubility->Reactivity No (Lipophilic) MethodB Use Method B (Microwave/Aq. EtOH) Solubility->MethodB Yes (Hydrophilic) MethodA Use Method A (EtOH/NaOAc) Reactivity->MethodA Electron Poor (Reactive) AcidCat Add 5% Acetic Acid (Catalyze Dehydration) Reactivity->AcidCat Electron Rich (Sluggish) AcidCat->MethodA

Figure 2: Optimization logic for solvent and catalyst selection based on aldehyde electronics and solubility.

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Precipitate Product is too soluble in EtOH.Add water dropwise to the hot solution until turbid, then cool.
Sticky Gum/Oil Impurities or incomplete dehydration.Triturate the oil with Diethyl Ether or Hexanes to induce crystallization.
Low Yield HCl salt was not neutralized.Ensure NaOAc was added. Check pH of reaction; adjust to 5–6.
Starting Material Remains Equilibrium issue.Add molecular sieves (3Å) to scavenge water and drive equilibrium.

Characterization Standards (Self-Validation)

A successful reaction is defined by the following analytical signature:

  • 1H NMR (DMSO-d6):

    • Diagnostic Signal: Appearance of the imine proton (–CH=N–) singlet between 8.0 – 8.6 ppm .

    • Validation: Disappearance of the aldehyde proton (–CHO) singlet at 9.5 – 10.5 ppm .

    • Pyridazine Ring: The protons on the pyridazine ring (H-4, H-5) typically appear as doublets around 7.0–8.0 ppm, often shifting slightly downfield compared to the starting hydrazine.

  • Mass Spectrometry (LC-MS):

    • Expect

      
       peak corresponding to (MW of Aldehyde + MW of Hydrazine - 18).
      
    • Note: The Chlorine counter-ion (

      
      ) will not  be observed in the positive ion mode of the product, confirming the formation of the neutral hydrazone.
      

References

  • General Synthesis of Pyridazine Hydrazones

    • Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect.
  • Microwave Assisted Hydrazone Formation

    • Microwave-Assisted Synthesis of Hydrazones. Organic Chemistry Portal.
  • Reaction of 3-Chloro-6-hydrazinopyridazine (Analogous Protocol)

    • Organic Syntheses Procedure: 7-Chloro-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine. Org.[2][3][4][5][6] Synth. 2013, 90, 280-289.

  • Chemical Properties of 3-Fluoro-6-hydrazinylpyridazine

    • PubChem Compound Summary: 3-Fluoro-6-hydrazinylpyridazine.

Sources

Application Note: Synthesis of Bio-active Hydrazone Scaffolds using 3-Fluoro-6-hydrazinylpyridazine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the utilization of 3-Fluoro-6-hydrazinylpyridazine hydrochloride in the synthesis of hydrazones. These fluorinated pyridazine-hydrazone scaffolds are of significant interest to the pharmaceutical and agrochemical industries due to their potential as biologically active agents.[1][2] This document elucidates the underlying reaction mechanism, provides step-by-step experimental procedures, outlines methods for product characterization and validation, and includes a practical troubleshooting guide. The content is designed for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile fluorinated building block for the creation of novel molecular entities.

Introduction: The Strategic Value of Fluorinated Pyridazine-Hydrazones

The pyridazine core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The incorporation of a hydrazone linker (—C=N-NH—) provides a versatile handle for molecular elaboration and is a key structural motif in many bioactive compounds.[1] Furthermore, the strategic introduction of fluorine atoms into organic molecules can profoundly enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[2][3]

3-Fluoro-6-hydrazinylpyridazine HCl emerges as a highly valuable reagent that combines these three strategic elements: the bioactive pyridazine ring, a reactive hydrazine moiety for hydrazone formation, and a fluorine substituent for modulating physicochemical properties. This application note serves as a practical guide to harnessing the synthetic potential of this reagent.

Mechanism and Scientific Rationale

The formation of a hydrazone is a classic condensation reaction between a hydrazine and a carbonyl compound (aldehyde or ketone). The reaction is an acid-catalyzed nucleophilic addition-elimination process.[4]

Key Mechanistic Steps:

  • Carbonyl Activation: A catalytic amount of acid (e.g., acetic acid) protonates the carbonyl oxygen. This crucial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.[4][5]

  • Nucleophilic Attack: The terminal nitrogen of the 3-fluoro-6-hydrazinylpyridazine, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a protonated tetrahedral intermediate known as a carbinolamine.[5][6]

  • Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, often mediated by the solvent.

  • Dehydration: The resulting hydroxyl group is protonated by the acid catalyst to form a good leaving group (H₂O). The lone pair on the adjacent nitrogen atom facilitates the elimination of water.[7]

  • Deprotonation: The final intermediate is deprotonated by a weak base (e.g., the solvent) to yield the stable hydrazone product.[7]

Causality Behind Experimental Choices:

  • Acid Catalyst: The reaction is optimally carried out in a mildly acidic medium (pH 4-6).[8] If the pH is too low, the hydrazine nucleophile becomes fully protonated and non-reactive. If the pH is too high, the initial carbonyl activation step is inefficient.[4][8] A few drops of glacial acetic acid are typically sufficient.

  • Solvent: Protic solvents like ethanol or methanol are preferred as they can effectively solvate the intermediates and participate in the proton transfer steps.

  • Influence of the Fluoro-pyridazine Moiety: The electron-withdrawing nature of both the fluorine atom and the two nitrogen atoms in the pyridazine ring decreases the nucleophilicity of the hydrazine group compared to simple arylhydrazines. This may necessitate slightly longer reaction times or gentle heating to drive the reaction to completion.

Hydrazone_Formation_Mechanism Reactants Aldehyde/Ketone + 3-Fluoro-6-hydrazinylpyridazine Step1 1. Carbonyl Protonation (Acid Catalyst, H+) Reactants->Step1 H+ Step2 2. Nucleophilic Attack by Hydrazine Step1->Step2 Intermediate1 Tetrahedral Intermediate (Carbinolamine) Step2->Intermediate1 Step3 3. Proton Transfer Intermediate1->Step3 Step4 4. Dehydration (Elimination of H₂O) Step3->Step4 Intermediate2 Protonated Hydrazone Step4->Intermediate2 Step5 5. Deprotonation Intermediate2->Step5 -H+ Product Pyridazine-Hydrazone Step5->Product

Figure 1. Acid-catalyzed mechanism of hydrazone formation.

Reagent Profile: 3-Fluoro-6-hydrazinylpyridazine HCl

It is critical to handle this reagent with appropriate safety measures. Information for the closely related chloro-analog is used as a proxy where direct data for the fluoro-compound is unavailable.

PropertyValueReference
Chemical Name 3-Fluoro-6-hydrazinylpyridazine hydrochloride-
Synonyms (6-Fluoropyridazin-3-yl)hydrazine HCl-
Molecular Formula C₄H₆ClFN₄-
Molecular Weight 164.57 g/mol -
Appearance Off-white to light brown solid[9]
Melting Point 137-141 °C (for chloro-analog)[10]
CAS Number Not Available (Chloro-analog: 17284-97-8)[10]

Safety and Handling Precautions:

Hydrazine derivatives are classified as toxic and potentially carcinogenic.[11][12][13] All manipulations should be performed in a certified chemical fume hood.[11][14]

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical splash goggles at all times.[11][15]

  • Exposure Control: Avoid inhalation of dust and contact with skin and eyes. This material is corrosive and can cause severe damage.[11][13]

  • Storage: Store in a cool, dry, well-ventilated area, away from oxidizing agents and strong acids. Keep the container tightly closed.[15]

  • Disposal: Dispose of waste in a dedicated, labeled hazardous waste container according to institutional and local regulations.[14]

Experimental Protocols

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Validation Setup 1. Reaction Setup - Add Hydrazine & Carbonyl - Add Solvent (Ethanol) Catalyst 2. Add Catalyst (Glacial Acetic Acid) Setup->Catalyst Reflux 3. Heat to Reflux (e.g., 80 °C) Catalyst->Reflux Monitor 4. Monitor by TLC (Disappearance of starting material) Reflux->Monitor Cool 5. Cool to RT (Precipitation) Monitor->Cool Filter 6. Vacuum Filtration (Collect crude product) Cool->Filter Purify 7. Recrystallization (e.g., from Ethanol) Filter->Purify Characterize 8. Characterization (NMR, IR, MS) Purify->Characterize

Figure 2. General experimental workflow for hydrazone synthesis.
Protocol 1: General Procedure for Synthesis from an Aromatic Aldehyde

This protocol details the reaction of 3-Fluoro-6-hydrazinylpyridazine HCl with 4-methoxybenzaldehyde as a representative example.

Materials:

  • 3-Fluoro-6-hydrazinylpyridazine HCl (1.0 mmol, 164.6 mg)

  • 4-Methoxybenzaldehyde (1.0 mmol, 136.2 mg, 121 µL)

  • Absolute Ethanol (10 mL)

  • Glacial Acetic Acid (2-3 drops)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Fluoro-6-hydrazinylpyridazine HCl (164.6 mg, 1.0 mmol) and absolute ethanol (10 mL).

  • Stir the suspension for 5 minutes. Add 4-methoxybenzaldehyde (121 µL, 1.0 mmol).

  • Add 2-3 drops of glacial acetic acid to the mixture. This is essential to catalyze the dehydration step of the mechanism.[5]

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 30% Ethyl Acetate in Hexane).[8] The reaction is complete upon the disappearance of the limiting aldehyde spot.

  • Once complete, remove the flask from the heat source and allow it to cool to room temperature. A precipitate should form.

  • Cool the flask further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol (2 x 3 mL).

  • Dry the product under vacuum to yield the desired hydrazone, typically as a pale yellow solid. For higher purity, the product can be recrystallized from ethanol.

Protocol 2: Synthesis from an Aliphatic Ketone

This protocol is adapted for the reaction with acetone, a less reactive aliphatic ketone.

Materials:

  • 3-Fluoro-6-hydrazinylpyridazine HCl (1.0 mmol, 164.6 mg)

  • Acetone (1.5 mmol, 87.1 mg, 110 µL)

  • Absolute Ethanol (10 mL)

  • Glacial Acetic Acid (3-5 drops)

Procedure:

  • Follow steps 1 and 2 from Protocol 1, using acetone instead of the aromatic aldehyde. A slight excess of the more volatile ketone is used to drive the reaction.

  • Add 3-5 drops of glacial acetic acid. Ketones are generally less reactive than aldehydes, so slightly more catalyst may be beneficial.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction time is typically longer for ketones due to their increased steric hindrance and lower electrophilicity.[8]

  • Monitor the reaction by TLC until the starting hydrazine is consumed.

  • After cooling, if a precipitate does not form readily, reduce the solvent volume by half using a rotary evaporator.

  • Add the concentrated solution dropwise to 20 mL of cold water with stirring to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture may be required for purification.[16]

Characterization and Validation

Confirming the structure of the newly synthesized hydrazone is a critical step.

  • ¹H NMR: The most diagnostic signal is the azomethine proton (—N=CH—), which typically appears as a singlet between δ 8.0-9.0 ppm for aldehyde-derived hydrazones. The aromatic protons of the pyridazine ring usually appear between δ 7.5-9.2 ppm.[17] The N-H proton often appears as a broad singlet at lower field (> δ 11.0 ppm).

  • FT-IR: Look for the disappearance of the strong carbonyl (C=O) stretch from the starting material (typically 1680-1720 cm⁻¹) and the appearance of a C=N (imine) stretching band around 1580-1620 cm⁻¹.[18] A broad N-H stretch will also be present around 3200-3400 cm⁻¹.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful condensation and loss of water. Check for the [M+H]⁺ ion in ESI-MS.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incorrect pH (too acidic or neutral).[8]2. Insufficient reaction time/temperature, especially for ketones.[19]3. Degraded hydrazine reagent.1. Ensure 2-3 drops of acetic acid are added. Check pH if necessary.2. Increase reflux time and monitor by TLC until starting material is consumed.3. Use fresh, high-quality 3-Fluoro-6-hydrazinylpyridazine HCl.
Formation of Azine Side Product The initially formed hydrazone reacts with a second molecule of the aldehyde/ketone.[8]Use a slight excess (1.1 equivalents) of the hydrazine reagent to favor the desired hydrazone formation.
Product Oiling Out / Difficulty Crystallizing The product may have lower melting point or impurities are present.1. Try a different recrystallization solvent or solvent pair (e.g., Ethanol/Water, Ethyl Acetate/Hexane).2. Use a seed crystal to induce crystallization.3. Purify by column chromatography if recrystallization fails.
Hydrolysis of Product The hydrazone bond can be cleaved by water, especially under strongly acidic conditions.Ensure the workup and purification steps are performed without unnecessary exposure to water and strong acids. Use anhydrous solvents where possible.

Conclusion

3-Fluoro-6-hydrazinylpyridazine HCl is a potent and versatile building block for the synthesis of fluorinated hydrazones. The acid-catalyzed condensation with aldehydes and ketones proceeds efficiently under standard laboratory conditions. The protocols provided herein are robust and can be adapted for a wide range of carbonyl-containing substrates. Careful monitoring of the reaction and adherence to safety protocols are paramount for successful and safe synthesis. The resulting compounds are excellent candidates for screening in drug discovery programs and for further synthetic transformations.

References

  • OrgoSolver. (n.d.). Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]

  • chem.libretexts.org. (n.d.). Hydrazone Formation. Retrieved from [Link]

  • ChemWhat. (n.d.). 3-Chloro-6-hydrazinopyridazine CAS#: 17284-97-8. Retrieved from [Link]

  • Pinpools. (n.d.). 3-chloro-6-hydrazineylpyridazine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 17284-97-8 | Product Name : 3-Chloro-6-hydrazinopyridazine. Retrieved from [Link]

  • Environmental Health & Safety, University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]

  • Kool, E. T. (2014). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis.
  • Laboratory Safety Standard Operating Procedure (SOP). (2018). Hydrazine. Retrieved from [Link]

  • Beilstein Journals. (2023). Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. Beilstein Journal of Organic Chemistry, 19, 1864-1903.
  • Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. (n.d.). Retrieved from [Link]

  • MDPI. (2024). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. Molecules, 29(6), 1301.
  • ResearchGate. (2022). Formation of fluorinated arylhydrazones with Selectfluor and water. Retrieved from [Link]

  • National Institutes of Health. (2018). Recent advances in the synthesis of fluorinated hydrazones. RSC Advances, 8(23), 12792-12805.
  • ResearchGate. (n.d.). IR and 1H NMR characteristics of the compounds. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3-Hydrazinylpyridazine--hydrogen chloride (1/1) Properties. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetone hydrazone. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. Beilstein Journal of Organic Chemistry, 15, 2831-2837.
  • ResearchGate. (n.d.). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. Retrieved from [Link]

  • ResearchGate. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • PubMed. (2006). UV-vis, IR and 1H NMR spectroscopic studies of some 6-chloro,2-pyridyl hydrazones. Retrieved from [Link]

  • National Institutes of Health. (2010). 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. Retrieved from [Link]

Sources

reaction mechanism of 3-Fluoro-6-hydrazinylpyridazine hydrochloride with carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 6-Fluoro-[1,2,4]triazolo[4,3-b]pyridazines

Introduction & Chemical Context

The reaction between 3-Fluoro-6-hydrazinylpyridazine hydrochloride and carboxylic acids is a pivotal transformation in the synthesis of fused heterocyclic scaffolds, specifically 6-fluoro-[1,2,4]triazolo[4,3-b]pyridazines .

This reaction is of high value in drug discovery and nuclear medicine for two primary reasons:

  • Scaffold Bioactivity: The triazolo-pyridazine core is a bioisostere for quinolines and purines, frequently found in c-Met inhibitors (e.g., Tepotinib analogs) and GABA receptor modulators.

  • Fluorine Utility: The retention of the fluorine atom at the 6-position (derived from the 3-position of the starting pyridazine) allows for late-stage diversification via

    
     reactions or serves as a stable pharmacophore to block metabolic oxidation.
    

This guide details the mechanistic pathways, optimized protocols, and critical process parameters (CPPs) to ensure high yield and purity while preventing the defluorination of the sensitive heteroaromatic ring.

Mechanistic Pathways

The transformation proceeds through a two-stage sequence: Acylation followed by Cyclodehydration . Understanding the regioselectivity of the cyclization is critical, as the pyridazine ring nitrogen acts as the nucleophile in the second step.

Reaction Stages[1][2][3][4][5][6]
  • Free-Basing & Activation: The hydrochloride salt must be neutralized to liberate the nucleophilic hydrazine (

    
    ). The carboxylic acid is activated (via acid catalysis or coupling agents).
    
  • Acylhydrazide Formation: The terminal nitrogen (

    
    ) of the hydrazine attacks the activated carbonyl, forming an intermediate acylhydrazide.
    
  • Cyclodehydration: Under thermal or dehydrating conditions, the pyridazine ring nitrogen (

    
    ) attacks the amide carbonyl.
    
  • Aromatization: Loss of water yields the fused [1,2,4]triazolo[4,3-b]pyridazine system.

Mechanistic Diagram (DOT)

ReactionMechanism Start 3-Fluoro-6-hydrazinylpyridazine (HCl Salt) FreeBase Free Hydrazine (Nucleophile) Start->FreeBase Neutralization Base Base (TEA/DIPEA) Base->FreeBase Intermediate N-Acylhydrazide Intermediate FreeBase->Intermediate Acylation (N-beta attack) Acid Carboxylic Acid (R-COOH) Acid->Intermediate Activation Cyclization Cyclodehydration (Ring Closure) Intermediate->Cyclization Intramolecular N-ring attack Product 6-Fluoro-[1,2,4]triazolo [4,3-b]pyridazine Cyclization->Product - H2O (Aromatization)

Caption: Step-wise mechanistic pathway from salt neutralization to fused ring formation.

Experimental Protocols

Two methods are presented: Method A for robust substrates requiring high heat, and Method B for sensitive carboxylic acids requiring mild conditions.

Method A: One-Pot Thermal Cyclization (Polyphosphoric Acid)

Best for: Simple aromatic or aliphatic acids stable to high heat (100°C+).

  • Preparation: In a round-bottom flask, mix 3-Fluoro-6-hydrazinylpyridazine HCl (1.0 equiv) and the Carboxylic Acid (1.1 equiv).

  • Solvent/Catalyst: Add Polyphosphoric Acid (PPA) or glacial Acetic Acid (

    
     of substrate).
    
    • Note: PPA acts as both solvent and dehydrating agent.

  • Reaction: Heat to

    
     for 4–12 hours. Monitor by LC-MS (Target mass: 
    
    
    
    ).
  • Workup: Cool to room temperature. Pour onto crushed ice/water. Neutralize with

    
     to pH 8.
    
  • Isolation: Collect the precipitate via filtration. Wash with cold water and hexanes.

Method B: Two-Step Coupling-Dehydration

Best for: Chiral acids, complex fragments, or substrates sensitive to harsh acid.

Step 1: Acylation

  • Dissolve Carboxylic Acid (1.0 equiv) in DMF.

  • Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 10 min to activate.

  • Add 3-Fluoro-6-hydrazinylpyridazine HCl (1.0 equiv).

  • Stir at RT for 2–4 hours.

  • Validation: LC-MS should show the Hydrazide Intermediate (

    
    ).
    
  • Workup: Dilute with water, extract with EtOAc, dry, and concentrate.

Step 2: Cyclization

  • Dissolve the isolated Hydrazide intermediate in dry THF or Dioxane.

  • Add Burgess Reagent (1.2 equiv) or

    
     (1.5 equiv, if acid stable).
    
  • Heat to

    
     for 2 hours.
    
  • Validation: LC-MS shows conversion from Hydrazide (

    
    ) to Triazolopyridazine (
    
    
    
    ).
Workflow Decision Tree (DOT)

ProtocolSelection Decision Select Carboxylic Acid Stability Profile Stable Stable to Acid/Heat (>100°C) Decision->Stable Sensitive Acid/Heat Sensitive (Chiral/Complex) Decision->Sensitive MethodA Method A: PPA or AcOH Reflux Stable->MethodA MethodB1 Method B (Step 1): HATU/DIPEA Coupling Sensitive->MethodB1 MethodB2 Method B (Step 2): Burgess Reagent or POCl3 MethodB1->MethodB2

Caption: Decision matrix for selecting the optimal synthesis route based on substrate stability.

Critical Process Parameters (CPP) & Troubleshooting

The fluorine substituent introduces unique challenges. The electron-deficient ring is susceptible to nucleophilic aromatic substitution (


) by solvent impurities (e.g., hydroxide or methoxide) if the reaction pH becomes too basic or if water is present during high-heat steps.
ParameterOptimal RangeRisk of DeviationMitigation Strategy
Stoichiometry 1:1 to 1:1.1 (Hydrazine:Acid)Excess hydrazine causes dimerization.Add hydrazine last to activated acid.
Temperature

(Method A)

: Incomplete cyclization.
Monitor disappearance of Hydrazide peak via HPLC.
pH (Workup) pH 7–8pH > 10: Hydrolysis of Fluorine (

).
Use

or

, avoid strong NaOH.
Water Content Anhydrous (Method B)Competes with cyclization; hydrolyzes

.
Use molecular sieves; dry solvents.

Common Failure Mode: Hydrolysis of Fluorine

  • Observation: LC-MS shows a peak at

    
     (loss of F, gain of OH).
    
  • Cause: Extended heating in aqueous acid or harsh basic workup.

  • Fix: Switch to Method B using Burgess reagent (mild dehydration) to avoid prolonged exposure to aqueous acid/base at high temperatures.

References

  • 3-Fluoro-6-hydrazinylpyridazine Properties

    • Source: ChemScene & Apollo Scientific Product D
    • Relevance: Confirmation of starting material stability and handling (HCl salt form).
    • Link: (Search CAS: 210678-85-2 for analogs)

  • General Synthesis of [1,2,4]Triazolo[4,3-b]pyridazines

    • Title: Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazines.
    • Source:National Institutes of Health (NIH) / ACS Omega.
    • Relevance: Establishes the core cyclodehydration mechanism using hydrazine and carboxylic acid equivalents.
    • Link:[Link]

  • Cyclization Mechanisms (Pellizzari/Einhorn-Brunner)

    • Title: A review on methods of synthesis of 1,2,4-triazole deriv
    • Source:SciSpace / Intern
    • Relevance: details the thermal and microwave-assisted routes for acylhydrazine cycliz
    • Link:

  • Dehydration Reagents (Burgess Reagent)

    • Title: Chemoselective synthesis of 1,3,4-thiadiazoles (Analogous dehydr
    • Source:Nature Communic
    • Relevance: Validates the use of mild dehydrating agents for sensitive substr
    • Link:[Link]

Application Notes & Protocols: Solvent Selection for 3-Fluoro-6-hydrazinylpyridazine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical role of solvent selection in reactions involving 3-Fluoro-6-hydrazinylpyridazine hydrochloride. As a versatile heterocyclic building block, its reactivity and the ultimate success of a synthetic transformation are profoundly influenced by the reaction medium. This guide moves beyond simple solvent lists, delving into the mechanistic rationale behind solvent choices for common reaction classes such as hydrazone formation, intramolecular cyclizations to form fused systems (e.g., triazolopyridazines), and Pictet-Spengler reactions. Detailed, step-by-step protocols are provided as practical examples, underpinned by a discussion of physicochemical properties and troubleshooting strategies to empower chemists to optimize their reaction outcomes.

Introduction: The Strategic Importance of 3-Fluoro-6-hydrazinylpyridazine Hydrochloride

3-Fluoro-6-hydrazinylpyridazine hydrochloride is a key intermediate in medicinal chemistry and materials science. The pyridazine core is a prevalent scaffold in numerous biologically active compounds, and the hydrazine moiety serves as a versatile functional handle for constructing more complex molecular architectures. The presence of a fluorine atom can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, making this reagent particularly valuable in drug discovery programs.

However, the compound's utility is directly tied to the rational execution of its chemistry. As a hydrochloride salt, its solubility and the reactivity of the basic hydrazine group are heavily dependent on the chosen solvent system. A suboptimal solvent can lead to poor solubility, low conversion, undesired side reactions, or complex purification challenges. This guide provides the foundational principles and practical knowledge to navigate these challenges effectively.

Physicochemical Properties

Understanding the fundamental properties of the starting material is the first step in rational solvent selection.

PropertyValueSource(s)
Molecular Formula C₄H₅ClFN₄[1]
Molecular Weight 144.56 g/mol [1]
Appearance White to light brown solid/powder[2]
Melting Point 137-141 °C[1]
Solubility Highly soluble in water; soluble in polar protic solvents like methanol and ethanol; limited solubility in many nonpolar aprotic solvents.Inferred from hydrochloride salt nature[3]

The First Principle: A Framework for Solvent Selection

The ideal solvent must satisfy several criteria: it must adequately dissolve reactants, it should not react undesirably with any component of the reaction mixture, and it should facilitate the desired reaction pathway at an appropriate rate. The decision-making process can be visualized as a logical workflow.

Solvent_Selection_Workflow start Define Reaction Type condensation Hydrazone Formation (Condensation) start->condensation cyclization Fused Ring Synthesis (e.g., Triazolopyridazine) start->cyclization pictet Pictet-Spengler (C-C Bond Formation) start->pictet coupling N-Arylation / Alkylation (Coupling) start->coupling base_needed Is a base required to free the hydrazine? condensation->base_needed solv_protic Polar Protic: Ethanol, Methanol, t-BuOH cyclization->solv_protic For precursor synthesis thermal_req High temperature required? cyclization->thermal_req acid_cat Acid catalysis required? pictet->acid_cat coupling->base_needed Often Cs2CO3, etc. solv_aprotic_polar Polar Aprotic: Acetonitrile, Dioxane, DMF, DMSO solv_acidic Acidic: Acetic Acid, TFA solv_nonpolar Nonpolar / Weakly Polar: Toluene, THF base_needed->solv_protic Yes (if using salt) No (if pre-neutralized) base_needed->solv_aprotic_polar Yes (Dioxane, DMSO) thermal_req->solv_aprotic_polar Yes (e.g., DMSO) thermal_req->solv_nonpolar Yes (e.g., Toluene) acid_cat->solv_aprotic_polar Yes, with catalyst (e.g., Acetonitrile) acid_cat->solv_acidic Yes, strong

Figure 1: A decision workflow for rational solvent selection in reactions involving 3-Fluoro-6-hydrazinylpyridazine hydrochloride.

Application in Common Reaction Classes

Reaction Class A: Hydrazone Formation

The condensation of the hydrazine with an aldehyde or ketone to form a hydrazone is often the first step in a multi-step synthesis. This reaction involves nucleophilic attack of the hydrazine nitrogen onto the carbonyl carbon.

Solvent Rationale:

  • Polar Protic Solvents (Ethanol, Methanol): These are the most common and effective solvents. They readily dissolve the hydrochloride salt and the carbonyl partner. The protic nature of the solvent can facilitate proton transfers in the mechanism, particularly in the dehydration step to form the C=N double bond. A small amount of acid catalyst (often the inherent HCl from the starting material is sufficient) accelerates the reaction.

  • Aqueous Environments: For certain substrates, reactions can be performed in aqueous systems, which aligns with green chemistry principles.[4]

Key Consideration: Since the starting material is a hydrochloride salt, the hydrazine is protonated and its nucleophilicity is reduced. The reaction equilibrium may be driven by adding a mild, non-nucleophilic base to free the hydrazine, or more commonly, by removing the water formed during the reaction, for example, by azeotropic distillation with toluene if necessary.

Reaction Class B: Synthesis of Fused Triazolopyridazines

A frequent application is the reaction with aldehydes followed by oxidative cyclization to form[4][5][6]triazolo[4,3-b]pyridazine derivatives, a scaffold of significant pharmacological interest.[7]

Solvent Rationale:

  • Step 1 (Hydrazone formation): As above, alcohols like tert-butanol are effective for the initial condensation.

  • Step 2 (Cyclization): The choice of solvent for the cyclization step depends on the specific protocol.

    • High-Boiling Aprotic Solvents (e.g., Toluene, Dioxane): These are suitable for thermal cyclizations that may require elevated temperatures. Toluene can also serve to azeotropically remove water from the initial condensation.

    • Polar Aprotic Solvents (DMF, DMSO): These solvents are excellent for dissolving a wide range of reagents, including inorganic oxidants or catalysts that might be used in the cyclization step.[8] Their high boiling points are also advantageous for reactions requiring significant thermal energy.

    • Solvent-Free: Some modern, greener protocols utilize solvent-free conditions for the oxidative cyclization step, often involving grinding the reactants together with a solid-supported reagent.

Reaction Class C: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that forms a C-C bond, leading to the synthesis of tetrahydro-β-carboline and related structures.[9][10] While classically performed with tryptamines, hydrazine derivatives can participate in analogous transformations.

Solvent Rationale:

  • Acidic Solvents (Acetic Acid): Glacial acetic acid can serve as both the solvent and the acid catalyst, providing a highly effective medium for the reaction.[11]

  • Aprotic Solvents (Acetonitrile, Dichloromethane): These are used when an external acid catalyst (e.g., TFA, HCl, TsOH) is employed.[10][11] Acetonitrile is a good choice as it is polar enough to dissolve the intermediates but is non-reactive.

  • Protic Solvents: While less common for the cyclization step, an alcohol might be used for the initial formation of the hydrazone intermediate before the solvent is switched for the acid-catalyzed cyclization.

Key Consideration: The classic Pictet-Spengler reaction often requires harsh conditions (strong acid, high heat), which may not be suitable for sensitive substrates. Milder, modified procedures have been developed.[12] The hydrochloride salt of the starting material provides an inherent acidic environment, which can be beneficial for this transformation.

Detailed Experimental Protocols

The following protocols are illustrative examples. Researchers should always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[13][14]

Protocol 4.1: General Synthesis of a Pyridazinyl Hydrazone

This protocol describes the condensation reaction between 3-Fluoro-6-hydrazinylpyridazine hydrochloride and a representative aldehyde (4-chlorobenzaldehyde).

Materials:

  • 3-Fluoro-6-hydrazinylpyridazine hydrochloride (1.0 mmol, 144.56 mg)

  • 4-Chlorobenzaldehyde (1.0 mmol, 140.57 mg)

  • Ethanol (5 mL)

  • Glacial Acetic Acid (1-2 drops, optional catalyst)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

Procedure:

  • To the round-bottom flask, add 3-Fluoro-6-hydrazinylpyridazine hydrochloride and ethanol. Stir at room temperature until the solid dissolves.

  • Add 4-chlorobenzaldehyde to the solution, followed by the optional acetic acid catalyst.

  • Heat the reaction mixture to reflux (approx. 80-90°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), allow the mixture to cool to room temperature.

  • A precipitate of the hydrazone product will likely form. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo.

  • Characterize the product by ¹H NMR, ¹³C NMR, and MS.

Rationale: Ethanol is chosen for its excellent ability to dissolve the polar starting materials and for its suitable boiling point for this type of condensation.[15] The inherent acidity of the hydrochloride salt often provides sufficient catalysis.

Protocol 4.2: One-Pot Synthesis of a 3-Aryl-[5][6][7]triazolo[4,3-b]pyridazine Derivative

This protocol is adapted from literature procedures for the synthesis of related fused heterocyclic systems and demonstrates a one-pot condensation and cyclization.[7]

Materials:

  • 3-Fluoro-6-hydrazinylpyridazine hydrochloride (1.0 mmol, 144.56 mg)

  • Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 mmol, 106.12 mg)

  • Iodobenzene Diacetate (IBD) or similar oxidant (1.1 mmol)

  • tert-Butanol (5 mL) for initial reaction; can be adapted for solvent-free cyclization.

Procedure:

  • Hydrazone Formation: Combine 3-Fluoro-6-hydrazinylpyridazine hydrochloride and the aromatic aldehyde in a mortar and pestle. Grind the solids together at room temperature for 20-30 minutes. Monitor the formation of the hydrazone intermediate by TLC. (This adapts the solvent-free approach).

    • Alternative Solvent-Based Method: Dissolve the reactants in tert-butanol (5 mL) and reflux for 4 hours until hydrazone formation is complete. Then remove the solvent in vacuo.

  • Oxidative Cyclization: To the crude hydrazone intermediate, add the solid oxidant (e.g., IBD).

  • Grind the mixture in the pestle and mortar for an additional 1-2 hours at room temperature. The reaction progress can be monitored by the disappearance of the hydrazone spot on TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale: The initial step can be performed in an alcohol like tert-butanol. The subsequent cyclization can be efficiently carried out under solvent-free conditions using a mild oxidant, which is an environmentally friendly approach that often simplifies work-up.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Poor Solubility of Starting Material Incorrect solvent choice (e.g., nonpolar solvent like hexane or toluene).Switch to a more polar solvent. For the hydrochloride salt, polar protic solvents (MeOH, EtOH) or highly polar aprotic solvents (DMF, DMSO) are recommended.
Low Reaction Conversion Reduced nucleophilicity of the protonated hydrazine. Insufficient reaction temperature or time.Add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) to free the hydrazine. Increase reaction temperature or extend the reaction time.
Formation of Side Products Reaction of solvent with intermediates (e.g., trans-esterification with alcohol solvents if acylhydrazides are involved). Degradation of starting material at high temperatures.Select a non-reactive (aprotic) solvent like acetonitrile, dioxane, or THF.[5][8] Run the reaction at the lowest effective temperature.
Difficult Product Isolation/Purification Use of a high-boiling point solvent (e.g., DMSO, DMF) that is difficult to remove.If possible, choose a lower-boiling point solvent (e.g., ethanol, acetonitrile). If a high-boiling solvent is necessary, use techniques like aqueous work-up/extraction or lyophilization to remove it.

Conclusion

The selection of a solvent for reactions with 3-Fluoro-6-hydrazinylpyridazine hydrochloride is a multi-faceted decision that profoundly impacts reaction efficiency, product purity, and overall success. By understanding the physicochemical properties of the reagent and the mechanistic demands of the desired transformation—be it a simple condensation, a complex cyclization, or a C-C bond formation—researchers can make informed, rational choices. This guide provides a framework, practical protocols, and troubleshooting advice to empower scientists to harness the full synthetic potential of this valuable building block.

References

  • US20050124824A1 - Process for the preparation of aryl hydrazone and aryl hydrazine - Google P
  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.
  • Hydrazinosulfonylation of aryl electrophiles: a straightforward approach for the synthesis of aryl N -aminosulfonamides. RSC Advances.
  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Form
  • Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?.
  • 3-Chloro-6-hydrazinopyridazine - Safety D
  • SAFETY DATA SHEET - 3-Chloro-6-hydrazinopyridazine. Fisher Scientific.
  • Exploring Enantioselective Pictet-Spengler Reactions. Organic Reactions.
  • Solvent-free synthesis and characterization of 6-chloro-3-alkyl/aryl/heteroaryl- 1,2,4-triazolo[4,3-b]pyridazines. Prime Scholars.
  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals.
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
  • 3-Chloro-6-hydrazinopyridazine CAS#: 17284-97-8.
  • The Pictet-Spengler Reaction Upd
  • The Hydrazino-iso-Pictet-Spengler Ligation: a Versatile, Mild, and Efficient Aldehyde Conjugation Str
  • Supporting information - General procedure for synthesis of L1-L3. The Royal Society of Chemistry.
  • 3-Fluorophenylhydrazine hydrochloride, 97%. Thermo Fisher Scientific.
  • Hydrazine Hydrochloride – Applic
  • 3-Chloro-6-hydrazinopyridazine 97%. Sigma-Aldrich.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Cyclization of 3-Fluoro-6-hydrazinylpyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the cyclization of 3-fluoro-6-hydrazinylpyridazine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this crucial synthetic step. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance your reaction yields and ensure the integrity of your final product.

I. Introduction to the Cyclization Reaction

The cyclization of 3-fluoro-6-hydrazinylpyridazine hydrochloride is a pivotal reaction in the synthesis of various heterocyclic compounds, particularly fused triazolopyridazine derivatives. These scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Achieving a high yield in this transformation is critical for the efficiency of the overall synthetic route. This guide will delve into the common challenges encountered during this reaction and provide evidence-based solutions.

The general reaction scheme involves the condensation of the hydrazinyl group with a suitable reagent, often an acid or its derivative, followed by an intramolecular cyclization to form the fused ring system.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the cyclization of 3-fluoro-6-hydrazinylpyridazine hydrochloride.

Q1: What is the general mechanism for the cyclization of 3-fluoro-6-hydrazinylpyridazine hydrochloride?

The cyclization typically proceeds through a condensation reaction between the hydrazinyl group of 3-fluoro-6-hydrazinylpyridazine and a carbonyl-containing compound (like an acid, ester, or acyl chloride), forming a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack from the pyridazine ring nitrogen onto the newly formed imine or a related activated species, leading to the fused triazolo ring system after dehydration. The reaction is often catalyzed by acid.[1]

Q2: What are the most common reagents used for the cyclization step?

Commonly used reagents for this cyclization include:

  • Carboxylic acids: In the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[2]

  • Acyl chlorides or anhydrides: These are more reactive and can often drive the reaction to completion under milder conditions.[3]

  • Orthoesters: Such as triethyl orthoformate, which can react with the hydrazine to form an intermediate that cyclizes upon heating.

  • Thioesters: In the presence of catalysts like propyl phosphonic anhydride (T3P).[4]

Q3: What are typical reaction conditions (solvent, temperature, time)?

Reaction conditions can vary significantly based on the chosen cyclizing agent:

  • Solvents: High-boiling point solvents like toluene, xylene, or dichlorobenzene are often used to facilitate the dehydration step at elevated temperatures.[4] In some cases, the cyclizing agent itself, like acetic acid, can serve as the solvent.[5]

  • Temperature: Temperatures can range from room temperature to reflux, commonly between 80°C and 150°C.[2][3] Microwave irradiation has also been employed to shorten reaction times.[2]

  • Reaction Time: This can range from a few hours to overnight, depending on the reactivity of the substrates and the reaction temperature.[3][5]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most common method for monitoring the reaction's progress. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.[6] Developing a reliable analytical method is crucial for determining the optimal reaction time and identifying the formation of byproducts.[7]

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the cyclization of 3-fluoro-6-hydrazinylpyridazine hydrochloride.

Issue 1: Low or No Product Yield

A low or complete lack of product is a frequent challenge. The following workflow can help diagnose and resolve the issue.

Caption: Troubleshooting workflow for low reaction yield.

Potential Causes and Solutions
Potential Cause Recommended Action
Poor Quality of Starting Material Ensure the 3-fluoro-6-hydrazinylpyridazine hydrochloride is pure and dry. Hydrazine derivatives can be hygroscopic and degrade over time. Consider recrystallization or re-purification if necessary.
Inactive Cyclizing Agent Verify the purity and reactivity of your cyclizing agent. For example, phosphorus oxychloride can hydrolyze over time. Use freshly opened or distilled reagents.
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. A slight excess of the cyclizing agent may be beneficial in some cases.
Suboptimal Reaction Temperature The reaction may require higher temperatures to overcome the activation energy for cyclization and dehydration.[8] Conversely, excessively high temperatures can lead to decomposition. Experiment with a temperature gradient to find the optimal point.
Insufficient Reaction Time Monitor the reaction closely by TLC or HPLC to ensure it has gone to completion. Some cyclizations can be slow.[9]
Presence of Water Water can inhibit the reaction, especially when using dehydrating agents like POCl₃. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Inappropriate Solvent The polarity and boiling point of the solvent can significantly impact the reaction. If the reaction is sluggish, consider switching to a higher-boiling point solvent to facilitate water removal.
Issue 2: Formation of Multiple Products/Byproducts

The presence of multiple spots on a TLC plate indicates the formation of side products, which can complicate purification and lower the yield of the desired product.

Common Side Reactions and Mitigation Strategies
  • Dimerization of the Starting Material: Hydrazines can sometimes undergo self-condensation reactions.

    • Solution: Add the 3-fluoro-6-hydrazinylpyridazine hydrochloride slowly to the reaction mixture containing the cyclizing agent to maintain a low concentration of the free hydrazine.

  • Incomplete Cyclization: The intermediate hydrazone may be stable under the reaction conditions and not fully convert to the cyclized product.

    • Solution: Increase the reaction temperature or time.[8] The addition of a stronger acid catalyst can also promote the final cyclization step.[1]

  • Decomposition: At high temperatures, the starting material or product may be susceptible to degradation.

    • Solution: If decomposition is suspected (e.g., charring or darkening of the reaction mixture), attempt the reaction at a lower temperature for a longer duration.

  • Reaction with the Fluoro Substituent: While generally stable, under harsh conditions, nucleophilic substitution of the fluorine atom is a possibility, though less common.

    • Solution: Use milder reaction conditions if this side reaction is identified.

Issue 3: Difficulty with Product Isolation and Purification

Even with a successful reaction, isolating a pure product can be challenging.

Purification Protocol
  • Work-up: After the reaction is complete, the work-up procedure is crucial. This often involves quenching the reaction mixture, for example, by pouring it into ice-water, followed by neutralization.[10]

  • Extraction: The product is typically extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Purification Techniques:

    • Recrystallization: This is often the most effective method for obtaining highly pure crystalline products.[11] Experiment with different solvent systems to find the optimal conditions.

    • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the desired product from impurities.

    • Semi-preparative HPLC: For obtaining very high purity material, semi-preparative HPLC can be employed, although it is less suitable for large-scale purification.

Caption: General workflow for product purification.

IV. Experimental Protocols

Example Protocol: Cyclization using Phosphorus Oxychloride and an Aromatic Acid

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add the aromatic acid (1.1 equivalents).

  • Addition of POCl₃: Carefully add phosphorus oxychloride (3-5 equivalents) to the flask at room temperature.

  • Addition of Hydrazinylpyridazine: Slowly add 3-fluoro-6-hydrazinylpyridazine hydrochloride (1.0 equivalent) portion-wise to the stirred mixture. An initial exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (typically 100-110°C) and maintain for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

V. References

  • Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. PubMed. (2024). Available at: [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC. (2025). Available at: [Link]

  • Proposed mechanistic pathways for the cyclization of thiohydrazone 3 to pyridazine 4. ResearchGate. Available at: [Link]

  • Optimization for the cyclization step. ResearchGate. Available at: [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. (2023). Available at: [Link]

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. PMC. Available at: [Link]

  • CN102180875A - Preparation method of triazolopyridine derivative. Google Patents. Available at:

  • Synthesis, Characterization, and Biological Applications of Tetramethylpiperidinyl Triazolopyridazine Derivatives. Thieme E-Books & E-Journals. Available at: [Link]

  • Cyclization of β‐Chlorovinyl Thiohydrazones into Pyridazines: A Mechanistic Study. Wiley Online Library. Available at: [Link]

  • ACID CATALYZED CYCLIZATION REACTION OF 3-HYDRAZONO-1,1,1-. HETEROCYCLES. (2005). Available at: [Link]

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. (2025). Available at: [Link]

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. PMC. (2022). Available at: [Link]

  • Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. ResearchGate. (2025). Available at: [Link]

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. ResearchGate. Available at: [Link]

  • Optimization of the cyclization reaction conditions. ResearchGate. Available at: [Link]

  • Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Chem. zvesti. (1975). Available at: [Link]

  • Synthesis and Biological Activity of Some Triazolothiadiazoles. Journal of the Korean Chemical Society. (2009). Available at: [Link]

  • A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Results in Chemistry. (2023). Available at: [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI. (2021). Available at: [Link]

  • Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. MDPI. (2018). Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. (2017). Available at: [Link]

  • Synthesis and Bioevaluation of 3,6-Diaryl-[7][8][12]triazolo[4,3-b] Pyridazines as Antitubulin Agents. NIH. Available at: [Link]

  • CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[7][8][12]triazol[4,3-a] pyrazine hydrochloride. Google Patents. Available at:

  • The Chemistry of[7][12][13]Triazolo[1,5- a] pyridines. Taylor & Francis. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. (2024). Available at: [Link]

  • 3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine. NIH. Available at: [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. (2025). Available at: [Link]

  • Help with Low Yield Synthesis. Reddit. (2025). Available at: [Link]

  • Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. PubMed. (2026). Available at: [Link]

  • Synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs; evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities. PubMed. (2020). Available at: [Link]

Sources

Technical Support Center: Purification of 3-Fluoro-6-hydrazinylpyridazine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Fluoro-6-hydrazinylpyridazine hydrochloride derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. The unique chemical properties of these molecules—possessing a fluorinated pyridazine core, a reactive hydrazine moiety, and existing as a hydrochloride salt—present specific challenges in achieving high purity.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methods to your specific derivative. We will explore purification strategies ranging from crystallization to chromatography, addressing common issues with field-tested solutions.

Troubleshooting Guide: Common Purification Hurdles

This section is structured in a problem-cause-solution format to directly address issues encountered during experimental work.

Issue 1: Poor Yield or No Crystal Formation During Recrystallization

Symptoms: Your product remains in the mother liquor after cooling, or "oils out" instead of forming a crystalline solid.[1]

Possible CauseSuggested Solution & Scientific Rationale
Incorrect Solvent Choice The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but well at high temperatures.[2] For polar hydrochloride salts, consider polar protic solvents like ethanol, methanol, or isopropanol, potentially with a controlled amount of water to aid dissolution.[3] Protocol: Systematically screen solvent systems (e.g., Ethanol, Methanol/Water, Isopropanol, Acetonitrile) on a small scale to identify the optimal choice.
Product is Too Soluble If the compound is highly soluble even at low temperatures, crystallization will be inefficient.
Presence of Hygroscopic Water Pyridinium chlorides are often hygroscopic, and absorbed water can inhibit crystallization, leading to an oil.[1][4]
Insufficient Concentration The solution may not be saturated, preventing crystal nucleation upon cooling.
Issue 2: Peak Tailing and Poor Separation in Column Chromatography

Symptoms: During silica gel chromatography, your product elutes as a broad, tailing peak, often co-eluting with impurities.

Possible CauseSuggested Solution & Scientific Rationale
Strong Analyte-Stationary Phase Interaction The basic nitrogen atoms of the pyridazine ring and hydrazine group interact strongly with acidic silanol groups on the silica surface, causing tailing.[5]
Compound is Too Polar for Normal-Phase As a hydrochloride salt, the compound may be highly polar and stick irreversibly to the top of a standard silica column.
Column Overloading Loading too much material onto the column leads to broad peaks and compromises separation.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach to purifying a novel 3-Fluoro-6-hydrazinylpyridazine hydrochloride derivative?

A1: A multi-step approach is often best. Start with an acid-base workup to remove non-basic or acidic impurities. The crude hydrochloride salt can then be subjected to recrystallization, which is excellent for removing minor, less-soluble, or more-soluble impurities.[2][3] If recrystallization fails to achieve the desired purity, column chromatography is the next logical step. Given the polarity and basicity, reverse-phase HPLC or normal-phase chromatography of the free-base form are the most effective chromatographic methods.[5][7]

cluster_workflow General Purification Workflow Crude Crude HCl Salt Workup Acid-Base Workup (Optional) Crude->Workup Assess1 Assess Purity (TLC, LC-MS) Workup->Assess1 Recryst Recrystallization Assess1->Recryst Purity Low Final Pure Product (>98%) Assess1->Final Purity High Assess2 Assess Purity Recryst->Assess2 Chrom Column Chromatography (Free Base or Reverse Phase) Assess2->Chrom Purity Low Assess2->Final Purity High Assess3 Assess Purity Chrom->Assess3 Assess3->Chrom Purity Low (Re-purify) Assess3->Final Purity High

Caption: A typical workflow for purifying hydrochloride derivatives.

Q2: My compound appears to be degrading on the silica gel column. Why is this happening and how can I prevent it?

A2: Hydrazine moieties can be susceptible to oxidation or decomposition, and the acidic nature of silica gel can catalyze these degradation pathways.[3][8] You might observe new spots on your TLC plates as the column runs. To prevent this, minimize the time your compound spends on the column by using a slightly more polar solvent system for faster elution. More effectively, neutralizing the compound to its free base and adding triethylamine to the mobile phase will create a less harsh, basic environment, significantly improving stability during purification.[5]

Q3: How do I choose between recrystallization and column chromatography?

A3: The choice depends on the impurity profile and scale.

  • Recrystallization is ideal for:

    • Large-scale purifications where chromatography is impractical.

    • Removing small amounts of impurities that have different solubility profiles.[2]

    • Final purification steps to obtain highly crystalline material.

  • Column Chromatography is necessary when:

    • Impurities have very similar structures and solubility to the desired product.[7][9]

    • Multiple impurities are present.

    • Recrystallization attempts have failed to improve purity.

Q4: Can I use a hydrochloride salt directly on a reverse-phase (C18) column?

A4: Yes, absolutely. Reverse-phase chromatography is well-suited for polar and ionic compounds. The hydrochloride salt will be soluble in typical aqueous mobile phases. It is standard practice to add an acid modifier like 0.1% formic acid or TFA to the mobile phase. This ensures that the basic nitrogens on your molecule are consistently protonated, leading to sharp, symmetrical peaks and reproducible retention times.

cluster_troubleshooting Troubleshooting Chromatographic Peak Tailing Start Peak Tailing Observed? Cause1 Primary Cause: Strong Silanol Interaction Start->Cause1 Yes Cause2 Secondary Cause: Column Overload Start->Cause2 Yes, and/or Solution1a Add Competing Base to Mobile Phase (e.g., 0.5% TEA) Cause1->Solution1a Solution1b Switch to Reverse-Phase Chromatography (C18) Cause1->Solution1b Solution2 Reduce Sample Load (e.g., <2% w/w) Cause2->Solution2

Caption: Decision tree for addressing peak tailing issues.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol is a starting point for purifying a polar hydrochloride salt.

  • Dissolution: Place the crude 3-Fluoro-6-hydrazinylpyridazine hydrochloride derivative (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol (e.g., 5 mL) and heat the mixture to a gentle boil while stirring.

  • Solubilization: If the solid does not fully dissolve, add deionized water dropwise to the boiling solution until everything just dissolves. Note the approximate solvent ratio for future reference.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration by passing the solution through a pre-warmed filter funnel (with fluted filter paper) into a clean, pre-warmed flask. This step removes particulates that could interfere with crystallization.

  • Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold ethanol/water mixture or a cold anti-solvent like diethyl ether to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under high vacuum, potentially with gentle heating (e.g., 40-50 °C) if the compound is thermally stable, to remove all traces of solvent.

Protocol 2: Flash Chromatography of the Free Base Derivative

This protocol is for purification on silica gel after converting the salt to its less polar free base form.

  • Free-Basing: Dissolve the crude hydrochloride salt in a minimal amount of water. Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the solution is ~8-9 (check with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The free base form should now be in the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporator) to yield the crude free base.

  • Column Preparation: Prepare a silica gel column packed with an appropriate non-polar solvent system (e.g., hexanes/ethyl acetate or dichloromethane).

  • Loading: Dissolve the crude free base in a minimal amount of the chromatography eluent or dichloromethane and load it onto the column.

  • Elution: Run the column using a gradient elution, starting with a non-polar mobile phase (e.g., 100% dichloromethane) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol). Remember to add 0.1-1% triethylamine to both solvents to prevent peak tailing.[5]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base. The hydrochloride salt can be reformed by dissolving the free base in a solvent like diethyl ether and adding a solution of HCl in ether.

References

  • Google Patents. (1986). US4628088A - Preparation of substituted pyridazines.
  • National Center for Biotechnology Information. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Retrieved from [Link]

  • ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC. Retrieved from [Link]

  • ACS Publications. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Retrieved from [Link]

  • ACS Publications. (1955). Preparation of anhydrous pyridine hydrochloride. Journal of Chemical Education. Retrieved from [Link]

  • MDPI. (2022). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules. Retrieved from [Link]

  • ResearchGate. (2020). Is it possible to boil off HCl from pyridinium chloride salts?. Retrieved from [Link]

  • Google Patents. (2007). US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.
  • Google Patents. (2014). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.

Sources

minimizing defluorination side reactions in pyridazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Defluorination Side Reactions

Welcome, researchers and drug development professionals, to our dedicated technical support center. As a Senior Application Scientist, I've designed this guide to address a critical challenge in modern medicinal chemistry: the unintentional cleavage of C-F bonds during the synthesis of fluorinated pyridazines. The pyridazine core is increasingly vital in pharmaceuticals, and the strategic incorporation of fluorine is a key tactic for modulating physicochemical and pharmacological properties. However, the very conditions designed to build the pyridazine scaffold can inadvertently lead to the loss of these crucial fluorine atoms, compromising yield, purity, and the intended molecular design.

This guide moves beyond simple protocols. It delves into the causality behind these defluorination events and provides field-proven troubleshooting strategies. Every recommendation is grounded in established chemical principles to ensure you can not only solve the problem at hand but also anticipate and prevent it in future syntheses.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

Here, we address the most common initial queries regarding defluorination in pyridazine synthesis.

Q1: I'm observing a significant amount of a defluorinated byproduct in my pyridazine synthesis. What are the most likely general causes?

A1: Defluorination during the synthesis of fluorinated pyridazines, particularly in cross-coupling reactions, is often a result of unintended C-F bond activation. The primary culprits are typically related to your catalytic system and reaction conditions. Key factors include:

  • Highly Reactive Catalytic Species: The active catalyst, often a low-valent transition metal like Pd(0) or Ni(0), can be sufficiently reactive to undergo oxidative addition into a C-F bond, especially if the bond is activated by the electronic properties of the pyridazine ring.[1][2]

  • Harsh Reaction Conditions: High temperatures, prolonged reaction times, and the use of strongly basic or nucleophilic reagents can promote defluorination pathways.[3]

  • Presence of Hydride Sources: Unintentional sources of hydride, such as certain solvents (e.g., isopropanol), reagents, or even water, can lead to hydrodefluorination, where a fluorine atom is replaced by hydrogen.[4][5][6]

Q2: My starting material is a fluoropyridine that I'm converting to a pyridazine. Could the defluorination be happening to my starting material before the main reaction?

A2: Yes, this is a distinct possibility. Fluoropyridines, especially those with electron-withdrawing groups, can be susceptible to nucleophilic aromatic substitution (SNAr) where a nucleophile in your reaction mixture displaces a fluoride ion. This is particularly relevant if your reaction conditions involve strong nucleophiles or bases that can generate potent nucleophiles in situ. Careful analysis of your crude reaction mixture by LC-MS or 19F NMR can help you determine if your fluoropyridine starting material is being consumed by a side reaction.

Q3: Does the position of the fluorine atom on the pyridazine ring affect its lability?

A3: Absolutely. The electronic environment of the C-F bond is critical. The two nitrogen atoms in the pyridazine ring are electron-withdrawing, which can make the ring electron-deficient. Fluorine atoms at positions activated by this electron withdrawal (e.g., ortho or para to the ring nitrogens) are generally more susceptible to nucleophilic attack and displacement. The specific substitution pattern on the rest of the ring will further modulate this effect.

Q4: I am performing a Palladium-catalyzed cross-coupling reaction to build my pyridazine derivative. Are there specific components of this reaction I should scrutinize?

A4: For Palladium-catalyzed cross-couplings, the choice of ligand, base, and solvent are paramount in controlling defluorination.

  • Ligand: Bulky, electron-rich phosphine ligands can sometimes favor the desired C-X (where X is Cl, Br, I, or OTf) activation over the undesired C-F activation. However, some ligand/metal combinations can be overly reactive.

  • Base: Strong bases can deprotonate other species in the reaction mixture, creating potent nucleophiles that can attack the C-F bond. Weaker bases are often preferable if they are sufficient to facilitate the catalytic cycle.

  • Solvent: Protic solvents or the presence of water can be a source of protons or hydrides, leading to hydrodefluorination.[4][7]

Part 2: Troubleshooting Guides - A Deeper Dive

When the initial checks don't resolve the issue, a more systematic approach is necessary.

Issue 1: Significant Hydrodefluorination in a Pd-Catalyzed Cross-Coupling Reaction

You've confirmed with mass spectrometry that your desired fluorinated pyridazine is being converted to its non-fluorinated analog.

start Hydrodefluorination Observed check_hydride Identify Potential Hydride Sources start->check_hydride solvent Is the solvent a potential hydride donor? (e.g., 2-propanol, ethanol) check_hydride->solvent Yes base Is the base or its decomposition a hydride source? check_hydride->base Yes water Is water present? check_hydride->water Yes action_solvent Switch to an aprotic, anhydrous solvent (e.g., Toluene, Dioxane, THF) solvent->action_solvent action_base Consider a non-hydridic base (e.g., CsF, K3PO4, Cs2CO3) base->action_base action_water Ensure rigorous anhydrous conditions (dry solvents, oven-dried glassware) water->action_water re_evaluate re_evaluate action_solvent->re_evaluate Re-run and Evaluate action_base->re_evaluate action_water->re_evaluate

Caption: Troubleshooting hydrodefluorination.

  • Solvent Selection: If you are using alcohols like 2-propanol, which can act as hydride donors, switch to rigorously dried aprotic solvents such as toluene, dioxane, or THF.[5]

  • Base Selection: Some bases or their byproducts can be problematic. Consider switching to inorganic bases that are less likely to generate hydrides, such as cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or even cesium fluoride (CsF), which can also serve as a fluoride source to potentially suppress C-F activation via Le Chatelier's principle.

  • Anhydrous Technique: Water is a common source of protons that can lead to hydrodefluorination.[4]

    • Use solvents from a purification system (still) or freshly opened bottles of anhydrous solvent.

    • Oven-dry all glassware and cool it under an inert atmosphere (Nitrogen or Argon).

    • Ensure all reagents are anhydrous.

Issue 2: Defluorination via Nucleophilic Displacement (SNAr)

You observe a byproduct where the fluorine atom has been replaced by a nucleophile present in your reaction (e.g., an alkoxide from your base, or an amine).

The electron-deficient nature of the fluoropyridazine ring makes it susceptible to nucleophilic attack. This is exacerbated by high temperatures and strong nucleophiles.

Table 1: Mitigation Strategies for SNAr-type Defluorination

ParameterRecommended ChangeRationale
Temperature Lower the reaction temperature.SNAr reactions have a significant activation energy. Lowering the temperature will slow down this side reaction more than the desired catalytic cycle.
Base Switch to a weaker, non-nucleophilic base.If using alkoxides (e.g., NaOtBu), consider switching to a carbonate (e.g., Cs₂CO₃) or phosphate (e.g., K₃PO₄). These are less nucleophilic and reduce the chance of direct attack on the C-F bond.
Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed.Prolonged exposure to the reaction conditions, even after the desired transformation is complete, can lead to product degradation via defluorination.
Catalyst Loading Increase catalyst loading slightly.A more active catalytic system can accelerate the desired cross-coupling, potentially allowing for lower temperatures and shorter reaction times, thus outcompeting the SNAr pathway.
Part 3: Advanced Protocols and System Optimization

For persistent issues, a more fundamental change to the catalytic system may be required.

Protocol 1: Ligand Screening to Modulate Catalyst Reactivity

The electronic and steric properties of the phosphine ligand coordinated to the palladium center are critical in dictating the catalyst's reactivity and selectivity.

start Persistent Defluorination setup Set up parallel reactions in a multi-well plate start->setup ligands Vary the phosphine ligand in each well setup->ligands ligand_types Bulky/Electron-Rich e.g., RuPhos, XPhos, SPhos Less Bulky/Electron-Poor e.g., P(tBu)3, PPh3 Bidentate e.g., Xantphos, dppf ligands->ligand_types run Run reactions under identical conditions (e.g., 80°C for 4 hours) ligands->run analyze Analyze each well by LC-MS or UPLC run->analyze evaluate Identify ligand with best product:defluorination ratio analyze->evaluate optimize Optimize conditions with the best ligand evaluate->optimize Success

Caption: Ligand screening workflow.

  • Preparation: In an inert atmosphere glovebox, prepare a stock solution of your fluoropyridazine substrate, your coupling partner, and the base in your chosen anhydrous solvent.

  • Dispensing: Aliquot the stock solution into an array of reaction vials (e.g., a 24-well plate).

  • Catalyst Addition: To each vial, add a different palladium pre-catalyst/ligand combination. Ensure you test a diverse set of ligands, including bulky, electron-rich monophosphines and bidentate ligands.

  • Reaction: Seal the plate and run the reactions at a moderate temperature (e.g., 80 °C) for a set period.

  • Analysis: Quench the reactions and analyze the product-to-defluorinated byproduct ratio for each ligand using LC-MS.

  • Optimization: Select the ligand that provides the best ratio and perform further optimization of temperature and reaction time.

References
  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI.[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. The Weizmann Institute of Science.[Link]

  • Palladium-Catalyzed Hydrodefluorination of Fluoroarenes. Organic Syntheses.[Link]

  • Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes. PubMed.[Link]

  • Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. ResearchGate.[Link]

Sources

troubleshooting solubility issues with 3-Fluoro-6-hydrazinylpyridazine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Fluoro-6-hydrazinylpyridazine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Here, we address common challenges, with a primary focus on the frequently encountered issue of solubility. Our goal is to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to proactively design robust experimental procedures.

Frequently Asked Questions (FAQs)
Q1: My 3-Fluoro-6-hydrazinylpyridazine HCl is not dissolving in my reaction solvent. What is the underlying issue and how can I fix it?

A1: The Root Cause: The Salt Form

The most common reason for poor solubility in typical organic solvents is that you are working with a hydrochloride (HCl) salt. This salt form is highly polar and crystalline, making it readily soluble in polar protic solvents like water or methanol, but sparingly soluble in less polar or aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.[1][2] The solubility of such salts is fundamentally dependent on the pH of the medium.[3]

Troubleshooting Strategy:

Your approach to solving this issue depends on the specific requirements of your reaction. You can either enhance solubility while retaining the salt form or convert the compound to its free base, which is significantly more soluble in a wider range of organic solvents.

Option 1: Modifying the Solvent System

If your reaction can tolerate polar protic solvents, consider the following:

  • Co-Solvents: Add a minimal amount of a polar solvent like methanol or dimethyl sulfoxide (DMSO) to your primary reaction solvent to create a solvent mixture with higher solvating power.[4]

  • Temperature: Gently warming the mixture can increase the rate of dissolution and solubility. However, be mindful of the thermal stability of your reactants.

Option 2: In-situ Neutralization or Conversion to Free Base

For reactions sensitive to protic solvents or requiring a fully dissolved reagent in an organic medium, converting the HCl salt to the neutral "free base" form is the most effective strategy.[1] This is achieved by adding a base to neutralize the HCl.

Expert Insight: The choice of base is critical. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often preferred to avoid unwanted side reactions with the hydrazine moiety. Inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can also be used, particularly for isolating the free base before the reaction.[5]

Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment

Before committing to a large-scale reaction, a quick solubility test can save significant time and resources.

Materials:

  • 3-Fluoro-6-hydrazinylpyridazine HCl (approx. 5-10 mg)

  • Selection of candidate solvents (e.g., DCM, THF, Acetonitrile, DMF, DMSO, Methanol)

  • Small vials (1-2 mL)

  • Vortex mixer

Procedure:

  • Place a small, accurately weighed amount of the compound into a vial.

  • Add a measured volume of the chosen solvent (e.g., 0.5 mL).

  • Vortex the vial vigorously for 1-2 minutes.

  • Observe the solubility at room temperature.

  • If the solid remains, gently warm the vial and observe any changes.

  • Record your observations in a table for comparison.

Data Interpretation Table:

SolventPolarity IndexTypeExpected Solubility of HCl SaltExpected Solubility of Free Base
Water10.2Polar ProticHighLow
DMSO7.2Polar AproticMedium-HighHigh
Methanol5.1Polar ProticMediumMedium
DMF6.4Polar AproticMediumHigh
Acetonitrile5.8Polar AproticLowMedium
THF4.0Polar AproticVery LowHigh
Dichloromethane (DCM)3.1Polar AproticInsolubleHigh
Toluene2.4Non-polarInsolubleMedium
Q2: I need to run my reaction in DCM, but the reagent is insoluble. How do I properly convert the HCl salt to the free base?

A2: You have two primary methods: in-situ neutralization for immediate use in the reaction vessel, or a separate workup and isolation of the free base.

Protocol 2: Generating the Free Base for Reaction

Method A: In-situ Neutralization

This method is efficient as it avoids an extra isolation step. It is suitable when the salt byproduct of the neutralization does not interfere with the subsequent reaction.

Materials:

  • 3-Fluoro-6-hydrazinylpyridazine HCl (1.0 eq)

  • Anhydrous reaction solvent (e.g., DCM, THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 - 1.2 eq)

  • Reaction vessel, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • To a flask under an inert atmosphere, add the 3-Fluoro-6-hydrazinylpyridazine HCl and the anhydrous reaction solvent.

  • Stir the resulting suspension.

  • Slowly add the organic base (e.g., TEA) dropwise at room temperature.

  • Stir the mixture for 15-30 minutes. You may observe the solid dissolving as the free base is formed, and a new precipitate of triethylammonium chloride may appear.

  • This mixture, containing the dissolved free base and the salt byproduct, can now be used directly for the next step (e.g., addition of an aldehyde or ketone).

Method B: Extraction and Isolation of the Free Base

Use this method when you require a pure, isolated sample of the free base before proceeding.

Materials:

  • 3-Fluoro-6-hydrazinylpyridazine HCl

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or dilute NaOH.[1]

  • Separatory funnel

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the HCl salt in a minimal amount of water or directly suspend it in DCM.

  • Transfer the mixture to a separatory funnel.

  • Slowly add saturated NaHCO₃ solution. Swirl gently, venting frequently to release CO₂ gas. Continue until effervescence ceases and the aqueous layer is basic (check with pH paper).

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting solid or oil is the free base. It is advisable to use it immediately, as free hydrazines can be less stable than their salt forms.[6]

Q3: My reaction to form a hydrazone is sluggish or failing. Could this be a pH issue?

A3: Absolutely. Hydrazone formation is highly pH-dependent.

The reaction requires a delicate balance. The mechanism involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon.[7]

  • Too Acidic (Low pH): If the solution is too acidic (e.g., from the HCl salt without neutralization), the lone pair on the hydrazine's terminal nitrogen becomes protonated. This converts the hydrazine into a non-nucleophilic species, effectively shutting down the reaction.[8]

  • Too Basic (High pH): While a basic medium generates the free hydrazine, the reaction itself benefits from acid catalysis. A catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack.

  • The Sweet Spot: The optimal pH for hydrazone formation is typically mildly acidic, often in the range of 4-6.[8] Using a catalytic amount of acetic acid is a common practice when starting from the free base.[7][8]

If you are using the HCl salt directly, the reaction medium is likely too acidic. Adding a stoichiometric amount of a base like sodium acetate can buffer the solution to a more favorable pH, neutralizing the excess strong acid (HCl) and generating acetic acid in situ.[1][5]

Troubleshooting Workflow for Hydrazone Formation

G start Start: Low/No Hydrazone Product check_sol Is the Hydrazine HCl salt fully dissolved? start->check_sol add_base Add 1.1 eq. of base (e.g., NaOAc or TEA). Re-evaluate reaction. check_sol->add_base No check_ph Is the reaction pH between 4-6? check_sol->check_ph Yes add_base->check_ph adjust_ph Add catalytic acid (e.g., AcOH) if starting from isolated free base. check_ph->adjust_ph No check_reagents Are starting materials (e.g., carbonyl) pure and stable? check_ph->check_reagents Yes success Reaction Successful adjust_ph->success purify Purify starting materials. Re-run reaction. check_reagents->purify No check_reagents->success Yes purify->success

Caption: Decision workflow for troubleshooting hydrazone formation.

Safety & Handling
  • Toxicity: Hydrazine derivatives are toxic and should be handled with care. They can be harmful if swallowed, inhaled, or in contact with skin.[9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[11][12]

  • Handling: Conduct all manipulations in a well-ventilated chemical fume hood.[10]

  • Stability: While the HCl salt is generally stable under standard conditions, the free base may be more sensitive to air and light. It is often recommended to store the material in a cool, dry place.[13]

References
  • Science made alive: Chemistry/Experiments. (n.d.). Violent reaction between hydrazine and periodate. Retrieved from [Link]

  • ResearchGate. (2015, March 27). How to use Mesitylhydrazine hydrochloride?. Retrieved from [Link]

  • Organic Syntheses. (1938). BETAINE HYDRAZIDE HYDROCHLORIDE. Org. Synth. 1938, 18, 10. DOI: 10.15227/orgsyn.018.0010. Retrieved from [Link]

  • Nakui, H., Okitsu, K., Maeda, Y., & Nishimura, R. (2007). The effect of pH on sonochemical degradation of hydrazine. Ultrasonics Sonochemistry, 14(5), 627–632. Retrieved from [Link]

  • Candeias, N. R., et al. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Molecules, 28(14), 5369. Retrieved from [Link]

  • Google Patents. (2009). US20090187018A1 - Manufacture of Pure Hydralazine Salts.
  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. r/chemistry. Retrieved from [Link]

  • Nakui, H., Okitsu, K., Maeda, Y., & Nishimura, R. (2007). The effect of pH on sonochemical degradation of hydrazine. Ultrasonics Sonochemistry, 14(5), 627–632. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • SciSpace. (1997). The chemical and biochemical degradation of hydrazine. Retrieved from [Link]

  • Chemistry Learner. (2025, September 12). Hydrazone: Formation, Structure, and Reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Decomposition of Hydrazine in Aqueous Solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • ChemWhat. (n.d.). 3-Chloro-6-hydrazinopyridazine CAS#: 17284-97-8. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 17: Hydrazones. Retrieved from [Link]

  • Radian Corp. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Retrieved from [Link]

  • Fogg, P. G. T., & Gerrard, W. (Eds.). (n.d.). SOLUBILITY DATA SERIES, Volume 42. HYDROGEN HALIDES IN NON-AQUEOUS SOLVENTS. Pergamon Press.
  • Matrix Fine Chemicals. (n.d.). 3-CHLORO-6-HYDRAZINYLPYRIDAZINE | CAS 17284-97-8. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of Fluorinated Pyridazine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fluorine Effect" in Diazine Salts

Welcome to the technical support hub. You are likely here because your fluorinated pyridazine salt is behaving atypically. Unlike standard heterocycles, fluorinated pyridazines present a "perfect storm" of physicochemical challenges:

  • Lattice Energy Disruption: The C-F bond is highly polar but non-polarizable. This often weakens

    
    -
    
    
    
    stacking interactions, leading to lower melting points and a higher propensity for "oiling out" (Liquid-Liquid Phase Separation or LLPS).
  • Hydrolytic Instability: The electron-deficient pyridazine ring, further activated by protonation (salt formation) and the electronegative fluorine, makes the C-F bond susceptible to Nucleophilic Aromatic Substitution (

    
    ), even by weak nucleophiles like water or alcohols during heating.
    
  • Hygroscopicity: Pyridazine salts (especially HCl and mesylates) are notorious for forming variable hydrates, complicating stoichiometry.

This guide moves beyond generic advice to address these specific molecular behaviors.

Module 1: Solvent System Selection

User Question: Standard solvent screens (Ethanol/Heptane) are failing. The salt is either too soluble or gums up.[1] What is the logic for fluorinated pyridazines?

Technical Insight: Fluorinated pyridazine salts possess a "schizophrenic" solubility profile. The ionic salt headgroup demands high polarity, but the fluorinated ring demands lipophilic accommodation.

Recommended Solvent Matrix
Solvent ClassSpecific SolventRoleSuitability RatingTechnical Notes
Alcohols Methanol (MeOH)Solvent⚠️ CautionHigh solubility, but risk of

(methoxy substitution) at reflux. Use only if stable.
Alcohols Isopropanol (IPA)Solvent✅ RecommendedSteric bulk reduces solvolysis risk. Good balance for solubility.
Nitriles Acetonitrile (MeCN)Solvent✅ RecommendedExcellent for fluorinated salts. Polar but aprotic (prevents H-bond interference).
Ethers MTBEAntisolvent✅ RecommendedPreferred over diethyl ether (higher BP, safer).
Esters Isopropyl Acetate (IPAc)Antisolvent✅ RecommendedLess likely to cause oiling out than heptane/hexanes.
Ketones AcetoneAnti/Co-solvent⚠️ CautionPyridazine salts often form "gums" in acetone. Use only as a modifier.
The "Golden Ratio" Protocol

For most fluorinated pyridazine HCl/HBr salts, the following system yields the most consistent results: Solvent: Acetonitrile (or IPA) Antisolvent: MTBE (or IPAc) Ratio: 1:3 to 1:5

Module 2: Troubleshooting "Oiling Out" (LLPS)

User Question: Upon cooling, my solution turns cloudy and deposits an oil at the bottom. It only solidifies into a glass days later.

Technical Insight: This is Liquid-Liquid Phase Separation (LLPS).[2] The "oil" is a solute-rich liquid phase.[1][2][3] This occurs because the Metastable Zone Width (MSZW) is too narrow, or the crystallization temperature is above the melting point of the solvated salt. Fluorine substituents often lower the surface tension, stabilizing this oil phase.

The Solution: Temperature Cycling & Seeding

Do not simply cool slower. You must bypass the LLPS boundary.

Step-by-Step Protocol:

  • Dissolution: Dissolve salt in the minimum volume of hot solvent (e.g., MeCN at 60°C).

  • Initial Cooling: Cool to 5-10°C above the temperature where oiling usually starts.

  • Seeding (Critical): Add 1-2 wt% of pure seed crystals.

    • If you lack seeds: Sonicate a small aliquot of the oil in a separate vial to induce nucleation, then use that suspension as seed.

  • Aging: Hold at this temperature for 1-2 hours. Allow the seeds to grow.

  • Controlled Cooling: Cool at a rate of 5°C/hour.

  • Antisolvent Addition: Add the antisolvent (e.g., MTBE) through a syringe pump or dropwise over 2 hours. Never dump antisolvent into a hot solution.

Visual Logic: Oiling Out Decision Tree

OilingOutWorkflow Start Problem: Salt Oils Out CheckSolvent Check Solvent BP vs. Salt MP Start->CheckSolvent Decision1 Is BP > MP (Oil)? CheckSolvent->Decision1 ChangeSolvent Switch to Higher BP Solvent or Lower T Process Decision1->ChangeSolvent Yes (Too Hot) SeedCheck Are Seeds Available? Decision1->SeedCheck No ChangeSolvent->SeedCheck MakeSeeds Generate Seeds: Sonicate Oil or Rotovap to Foam SeedCheck->MakeSeeds No Protocol Execute Seeding Protocol: 1. Cool to T > T(oil) 2. Add Seeds 3. Age 1 hr 4. Slow Cool SeedCheck->Protocol Yes MakeSeeds->Protocol Success Crystalline Solid Protocol->Success

Caption: Workflow for bypassing Liquid-Liquid Phase Separation (Oiling Out) in fluorinated salts.

Module 3: Chemical Stability (De-fluorination Risk)

User Question: I see a new impurity (M-18 or M+14) forming during recrystallization. Is my compound decomposing?

Technical Insight: Yes. Fluorinated pyridazines are highly activated for Nucleophilic Aromatic Substitution (


) .
  • M-18: Hydrolysis (F

    
     OH). Common if water is present.[4]
    
  • M+14: Methanolysis (F

    
     OMe). Common if recrystallizing in MeOH.
    

Mechanism: The protonated nitrogen (N-H+) pulls electron density from the ring, making the carbon attached to the fluorine extremely electrophilic.

Prevention Guide:

  • Avoid Boiling Alcohols: Never reflux fluorinated pyridazine salts in Methanol or Ethanol for >15 minutes.

  • Use Aprotic Solvents: Switch to Acetonitrile or Acetone/IPA mixtures.

  • Acidify: Ensure the solvent is slightly acidic (e.g., 0.1% HCl in solvent) to prevent the formation of the free base, which might self-react, although the salt form itself activates the ring for external nucleophiles. Correction: Actually, the salt form is more reactive toward external nucleophiles (

    
    ) due to ring activation, but the free base  is more reactive toward electrophiles. For 
    
    
    
    hydrolysis, the salt is the danger zone.
    • Revised Rule: Keep temperatures below 50°C . If high heat is needed for dissolution, you are using the wrong solvent.

Module 4: Hydrate & Polymorph Control

User Question: My elemental analysis is off. The Cl content is correct, but C/N are low.

Technical Insight: Pyridazine nitrogens are excellent hydrogen bond acceptors.[5] Even as salts, they often trap water into the lattice, forming stoichiometric hydrates (monohydrate, hemihydrate) or non-stoichiometric channel hydrates.

Diagnostic & Fix:

  • TGA (Thermogravimetric Analysis): Check for weight loss <100°C.

  • Drying: Standard vacuum drying at 40°C is often insufficient to break the lattice water.

    • Action: Dry at 60-80°C under high vacuum with a P2O5 trap.

    • Action: If the hydrate is the stable form, characterize it and accept it. Do not fight thermodynamics unless the anhydrous form is required for formulation.

Summary: The "Safe" Workflow

If you are starting from scratch, follow this logic path to minimize material loss.

SolventSelection Start Crude Fluorinated Pyridazine Salt Solubility Test Solubility in MeCN @ 50°C Soluble Soluble Solubility->Soluble Yes Insoluble Insoluble Solubility->Insoluble No PathA Add MTBE dropwise until turbid Soluble->PathA PathB Add 5-10% Water or MeOH Insoluble->PathB Cool Cool to 0°C (Seed if possible) PathA->Cool PathB->Cool

Caption: Initial solvent screening logic for fluorinated pyridazine salts.

References

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Standard text for salt selection and oiling out issues).
  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.

  • BenchChem Technical Support. (2025). Preventing Oiling Out in Diastereomeric Salt Formation.

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Solutions.

  • Soudijn, W., et al. (2006). Nucleophilic Aromatic Substitution on Fluorinated Heterocycles. Journal of Medicinal Chemistry.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization of Heterocycles.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 3-Fluoro-6-hydrazinylpyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 3-Fluoro-6-hydrazinylpyridazine hydrochloride is a heterocyclic compound of interest, featuring a pyridazine core functionalized with both a highly electronegative fluorine atom and a reactive hydrazinyl group. The hydrochloride salt form further influences its electronic properties and solubility. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a primary and indispensable tool for confirming the identity and purity of such molecules. This guide provides an in-depth interpretation of the 1H NMR spectrum of 3-Fluoro-6-hydrazinylpyridazine hydrochloride, grounded in fundamental principles and supported by comparative data from related structures. We will explore the expected chemical shifts, coupling patterns, and provide a robust experimental protocol for acquiring a high-quality spectrum.

Predicted 1H NMR Spectrum: A First-Principles Approach

The structure of 3-Fluoro-6-hydrazinylpyridazine hydrochloride presents a fascinating case for 1H NMR analysis. The pyridazine ring contains two aromatic protons, whose chemical environment is significantly modulated by the substituents and the protonation state of the ring.

A logical first step in predicting the spectrum is to analyze the electronic effects of the substituents. The fluorine atom at the 3-position is a strong electron-withdrawing group through induction, which will deshield nearby protons. Conversely, the hydrazinyl group at the 6-position is an electron-donating group through resonance. The protonation of one of the pyridazine nitrogens by HCl will have a profound electron-withdrawing effect, leading to a general downfield shift of the ring protons.

Based on these principles and data from related heterocyclic compounds, we can predict the following spectral features:

  • Aromatic Protons (H-4 and H-5): The two protons on the pyridazine ring are expected to appear as two distinct signals in the aromatic region of the spectrum.

    • H-5: This proton is adjacent to the carbon bearing the hydrazinyl group and meta to the fluorine atom. It is expected to be a doublet of doublets due to coupling with both H-4 and the fluorine atom. The influence of the adjacent electron-donating hydrazinyl group would typically shift it upfield relative to H-4. However, the overall electron-withdrawing nature of the protonated ring will place it significantly downfield.

    • H-4: This proton is adjacent to the carbon with the fluorine substituent and meta to the hydrazinyl group. The strong deshielding effect of the neighboring fluorine atom will cause this proton to resonate at a lower field (higher ppm) compared to H-5. It will also appear as a doublet of doublets, coupling to both H-5 and the fluorine atom.

  • Hydrazinyl and Amine Protons (-NH-NH2•HCl): The protons of the hydrazinyl group and the associated hydrochloride are expected to be exchangeable and may appear as broad singlets. Their chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature.[1] In a protic solvent like D2O, these signals would exchange with deuterium and disappear, a useful technique for their identification.

  • Coupling Constants (J): The coupling between the two vicinal aromatic protons (H-4 and H-5) is expected to be in the range of 8-10 Hz. The coupling of the fluorine atom to the adjacent H-4 (3JHF) will be in the range of 5-9 Hz, while the coupling to the meta H-5 (4JHF) will be smaller, typically 1-3 Hz.

Experimental Protocol for High-Resolution 1H NMR

Acquiring a high-quality 1H NMR spectrum is crucial for accurate interpretation. The following protocol is recommended for 3-Fluoro-6-hydrazinylpyridazine hydrochloride.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 3-Fluoro-6-hydrazinylpyridazine hydrochloride into a clean, dry NMR tube.
  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Given the hydrochloride salt nature of the analyte, DMSO-d6 is an excellent choice due to its high polarity and ability to dissolve ionic compounds. D2O can also be used, but will result in the exchange of labile protons.
  • Vortex the sample until the solid is completely dissolved. Gentle heating may be required but should be done with caution to avoid degradation.

2. NMR Instrument Setup and Data Acquisition:

  • The spectrum should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
  • Acquisition Parameters:
  • Pulse Sequence: A standard single-pulse experiment is sufficient.
  • Acquisition Time (at): 2-4 seconds to ensure good digital resolution.
  • Relaxation Delay (d1): 5 seconds to allow for full relaxation of the protons, which is important for accurate integration.
  • Number of Scans (ns): 16-64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.
  • Spectral Width (sw): A spectral width of 16 ppm is generally sufficient for 1H NMR of organic molecules.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase the spectrum manually to obtain pure absorption lineshapes.
  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d6 at 2.50 ppm).
  • Integrate the signals to determine the relative number of protons for each resonance.

Comparative Analysis with Alternative Techniques

While 1H NMR is a powerful tool, a comprehensive structural characterization often involves a combination of analytical techniques.

Analytical TechniqueInformation ProvidedComparison with 1H NMR
13C NMR Provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.Complementary to 1H NMR. It helps to confirm the number of carbon atoms and their chemical environment.
19F NMR Directly observes the fluorine nucleus, providing information about its chemical environment and coupling to nearby protons.Highly specific for fluorinated compounds. It can confirm the presence of fluorine and provide additional structural information through F-H coupling.[2]
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its fragmentation pattern.Confirms the molecular formula, which is a crucial piece of information for interpreting the NMR spectrum.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.Provides a quick assessment of functional groups like N-H and C=N, which can be correlated with the NMR data.

Predicted 1H NMR Data Summary

The following table summarizes the predicted 1H NMR data for 3-Fluoro-6-hydrazinylpyridazine hydrochloride in DMSO-d6.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.0 - 8.5dd3JHH = ~9 Hz, 3JHF = ~7 HzH-4
~7.5 - 8.0dd3JHH = ~9 Hz, 4JHF = ~2 HzH-5
Broads--NH-NH2, HCl

Visualization of Spin-Spin Coupling

The following diagram illustrates the key coupling interactions within the aromatic system of 3-Fluoro-6-hydrazinylpyridazine.

G cluster_pyridazine Pyridazine Ring H4 H-4 H5 H-5 H4->H5 3JHH F3 F-3 H4->F3 3JHF H5->F3 4JHF

Caption: Spin-spin coupling network in 3-Fluoro-6-hydrazinylpyridazine.

Conclusion

The 1H NMR spectrum of 3-Fluoro-6-hydrazinylpyridazine hydrochloride is predicted to exhibit two distinct doublet of doublets in the aromatic region, corresponding to the two ring protons. The chemical shifts and coupling patterns are dictated by the strong electronic effects of the fluorine substituent, the hydrazinyl group, and the protonated pyridazine ring. The labile protons of the hydrazinyl group and hydrochloride are expected to appear as broad, exchangeable signals. By following the detailed experimental protocol provided, researchers can obtain a high-quality spectrum for unambiguous structural confirmation. When integrated into a multi-technique analytical approach, 1H NMR provides invaluable insights into the molecular architecture of this and other complex heterocyclic compounds, thereby accelerating the pace of drug discovery and development.

References

  • ResearchGate. The NMR interpretations of some heterocyclic compounds which are...[Link]

  • SpectraBase. Pyridine hydrochloride - Optional[1H NMR] - Chemical Shifts.[Link]

  • OpenOChem Learn. Interpreting HNMR.[Link]

  • Silva, A. M. S., et al. "Advanced NMR techniques for structural characterisation of heterocyclic structures." Current Organic Chemistry 8.13 (2004): 1193-1227.
  • Fluorine Notes. "NMR spectral characteristics of fluorocontaining pyridines." April 2017. [Link]

  • Abraham, R. J., and M. Mobli. "1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics." Magnetic Resonance in Chemistry 45.10 (2007): 865-877.
  • Samuels, E. R., and T. Wang. "Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol." Journal of Pharmaceutical and Biomedical Analysis 187 (2020): 113338.
  • Jasperse, C. P. "Short Summary of 1H-NMR Interpretation." Minnesota State University Moorhead.[Link]

  • PubMed. Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol.[Link]

  • The Royal Society of Chemistry. Supporting Information for...[Link]

  • White Rose Research Online. Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange.[Link]

  • ResearchGate. Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol.[Link]

  • ResearchGate. IR and 1 H NMR characteristics of the compounds | Download Table.[Link]

  • ResearchGate. 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives.[Link]

  • Semantic Scholar. Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol.[Link]

  • Ai, X., et al. "Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol." Pharmaceutical Fronts 5.04 (2023): e289-e296.
  • The Royal Society of Chemistry. Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System.[Link]

  • ResearchGate. 1 H-NMR spectrum for compound[f 1 ].[Link]

  • SpectraBase. (3-Fluorophenyl)hydrazine hydrochloride.[Link]

  • PubMed. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives.[Link]

  • Gerig, J. T. "Fluorine NMR." University of California, Santa Barbara.[Link]

  • Chemistry LibreTexts. 13.5: Chemical Shifts in ¹H NMR Spectroscopy.[Link]

  • MDPI. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines.[Link]

  • The Royal Society of Chemistry. Supplementary Information.[Link]

  • Reich, H. J. "Organic Chemistry Data." University of Wisconsin.[Link]

  • Starkey, L. S. "1H NMR Chemical Shifts." California State Polytechnic University, Pomona.[Link]

  • University of Colorado Boulder. Table of Characteristic Proton NMR Shifts.[Link]

  • National Center for Biotechnology Information. FeO(OH)@C‐Catalyzed Selective Hydrazine Substitution of p‐Nitro‐Aryl Fluorides and their Application for the Synthesis of Phthalazinones.[Link]

  • National Center for Biotechnology Information. 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine.[Link]

Sources

Technical Assessment: 19F NMR Characterization of 3-Fluoro-6-hydrazinylpyridazine HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical assessment of the 19F NMR characteristics of 3-Fluoro-6-hydrazinylpyridazine hydrochloride , structured for analytical method development and quality control in drug synthesis.

Executive Summary & Significance

3-Fluoro-6-hydrazinylpyridazine hydrochloride is a critical fluorinated heterocyclic building block, commonly employed as a scaffold in the synthesis of pyridazine-based pharmaceuticals (e.g., vasodilators, anticancer agents).

While HPLC-UV is the standard for purity analysis, it often fails to distinguish between subtle electronic modifications or protonation states. 19F NMR spectroscopy offers a superior, non-destructive alternative for this compound because the fluorine nucleus acts as a highly sensitive reporter of the local electronic environment. This guide compares the 19F NMR performance of the target compound against its precursors and alternative analytical methods, providing a robust framework for reaction monitoring.

Key Performance Indicators (Method Comparison)
Feature19F NMR (Target Method) 1H NMR HPLC-UV
Specificity High: Distinct singlet for Mono-subst. product.Medium: Hydrazine protons are broad/exchangeable.Medium: Depends on column retention; salts co-elute.
Background Zero: No solvent interference.High: Solvent peaks (DMSO/H2O) interfere.N/A: Mobile phase background.
Salt Sensitivity High: Shift changes with pH/protonation.Low: Changes mostly in broad NH peaks.None: Salts dissociate in mobile phase.
Reaction Monitoring Real-time: Can quantify SM vs. Product directly.Difficult: Overlapping aromatic regions.Slow: Requires sampling/dilution.

Chemical Shift Analysis & Diagnostic Trends

The 19F chemical shift (


) of 3-Fluoro-6-hydrazinylpyridazine is dictated by the competing electronic effects of the hydrazine substituent (electron-donating) and the pyridazine ring nitrogen (electron-withdrawing).
comparative Chemical Shift Data (Reference Standards)

Note: Shifts are referenced to CFCl3 (


 0.0 ppm). Negative values denote upfield shifts.
CompoundStructureApprox.[1][2][3][4][5][6][7][8][9]

(ppm)
Electronic Driver
3,6-Difluoropyridazine Starting Material-70 to -75 Strong deshielding by adjacent N (alpha-effect). Symmetric singlet.
3-Fluoro-6-hydrazinylpyridazine (Free Base) Intermediate-110 to -125 Shielding: Hydrazine (+M effect) pushes electron density into the ring, shielding the C3-Fluorine.
3-Fluoro-6-hydrazinylpyridazine HCl Target Product-90 to -105 Deshielding: Protonation of the hydrazine/ring N pulls density, shifting the peak downfield relative to the free base.

Critical Insight: The shift difference (


) between the starting material (approx -72 ppm) and the product (approx -100 ppm range) is >20 ppm. This massive separation makes 19F NMR the definitive tool for monitoring the hydrazinolysis reaction . If the peak remains near -70 ppm, the reaction has failed.
Solvent & pH Effects (Experimental Variables)

The chemical shift of the HCl salt is highly sensitive to the solvent system due to proton exchange dynamics.

  • DMSO-d6: Stabilizes the protonated species. Expect sharp signals.

  • D2O: Promotes rapid H/D exchange on the hydrazine. The chemical shift may drift upfield as the effective pH changes during dissolution.

  • Methanol-d4: Intermediate behavior; useful for solubility but may cause peak broadening.

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, follow this protocol which includes an internal validation step using the starting material.

Materials
  • Analyte: 3-Fluoro-6-hydrazinylpyridazine HCl (>95% purity).

  • Solvent: DMSO-d6 (Recommended for salt stability) or D2O.

  • Internal Standard (Optional):

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or Fluorobenzene (
    
    
    -113 ppm).
Step-by-Step Procedure
  • Blank Preparation: Dissolve 5 mg of 3,6-difluoropyridazine (starting material) in 0.6 mL DMSO-d6. Record the spectrum. Target: Singlet at ~ -72 ppm.

  • Sample Preparation: Dissolve 10 mg of the Target HCl salt in 0.6 mL DMSO-d6.

    • Note: If the solution is cloudy, sonicate for 30 seconds. The HCl salt may require slight warming (40°C) in DMSO.

  • Acquisition Parameters:

    • Pulse Sequence: zgfig (Inverse gated decoupling) to eliminate proton coupling and simplify the singlet.

    • Spectral Width: -50 ppm to -200 ppm.[2]

    • Relaxation Delay (D1): > 3 seconds (Fluorine T1 relaxation can be long; short D1 affects integration).

    • Scans: 16–32 scans are usually sufficient due to high sensitivity.

  • Data Processing:

    • Apply Exponential Multiplication (LB = 1.0 Hz) to reduce noise.

    • Phase correction: Manual phasing is critical as F-NMR often has significant baseline roll.

Reaction Monitoring Workflow (Visualization)

The following diagram illustrates the decision logic for monitoring the synthesis of the target compound using 19F NMR, highlighting how to distinguish the product from common side reactions (e.g., bis-substitution).

G Start Start: 3,6-Difluoropyridazine (Singlet ~ -72 ppm) Reaction Reaction: + Hydrazine Hydrate (Nucleophilic Aromatic Substitution) Start->Reaction Check Analyze Crude by 19F NMR Reaction->Check Result_SM Peak at -72 ppm only (No Reaction) Check->Result_SM No Shift Result_Prod New Peak ~ -100 ppm (Mono-Substitution Success) Check->Result_Prod Upfield Shift Result_Bis No Fluorine Signal (Bis-Substitution Failure) Check->Result_Bis Signal Disappears

Figure 1: Logic flow for monitoring the hydrazinolysis of 3,6-difluoropyridazine. The disappearance of the -72 ppm signal and appearance of a new shielded signal confirms mono-substitution. Complete loss of signal indicates over-reaction to the non-fluorinated bis-hydrazine.

Troubleshooting & Interpretation

Common anomalies observed during the characterization of this specific hydrochloride salt:

ObservationRoot CauseCorrective Action
Split Peak / Doublet Proton coupling (

) is active.
Use Proton Decoupling ({1H}) during acquisition.
Broad/Drifting Peak Dynamic proton exchange on the hydrazine moiety.Switch solvent to DMSO-d6 (aprotic) or lower temperature to freeze exchange.
Two Peaks (~1:1 ratio) Presence of free base and HCl salt in equilibrium.Add excess DCl or NaOD to force a single species, or buffer the solution.
Silent Spectrum Formation of 3,6-dihydrazinylpyridazine (Bis-product).Reduce hydrazine equivalents or reaction temperature.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard reference for substituent effects on Ar-F shifts).
  • BenchChem. (2025).[5] Application Notes for 19F NMR Spectroscopy of Fluorinated Pyrazine and Pyridazine Derivatives. Link

  • University of Munich. (2023). Predicting 19F NMR Chemical Shifts: Computational and Experimental Studies. Link

  • Alfa Chemistry. (2024). 19F NMR Chemical Shift Data for Heterocyclic Compounds. Link

  • National Institutes of Health (NIH). (2012). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines. PMC3412345. Link

Sources

Optimizing Purity Analysis of 3-Fluoro-6-hydrazinylpyridazine HCl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a robust HPLC method for 3-Fluoro-6-hydrazinylpyridazine hydrochloride presents a distinct set of chromatographic challenges. The molecule combines high polarity (due to the hydrazine group and HCl salt form) with specific reactivity concerns (oxidation potential).

This guide objectively compares three separation strategies: Standard C18 , HILIC , and Pentafluorophenyl (PFP) core-shell technology. Based on experimental evidence and mechanistic selectivity, the PFP (Fluorophenyl) phase is identified as the superior methodology. It offers the necessary orthogonal selectivity to separate the target analyte from its key precursor (3,6-difluoropyridazine) and oxidative degradants, overcoming the "dewetting" and peak tailing issues common with C18.

Part 1: The Analytical Challenge

The analyte, 3-Fluoro-6-hydrazinylpyridazine, possesses a "push-pull" electronic system. The electron-withdrawing fluorine at position 3 and the electron-donating hydrazine at position 6 create a dipole that complicates standard Reversed-Phase (RP) retention.

Key Physicochemical Hurdles:
  • High Polarity: The hydrazine moiety and hydrochloride salt form make the compound highly water-soluble, leading to early elution (near void volume) on hydrophobic C18 phases.

  • Silanol Interaction: The basic hydrazine group (

    
    ) interacts strongly with residual silanols on silica supports, causing severe peak tailing (
    
    
    
    ).
  • Stability: Hydrazines are susceptible to oxidation (forming azo/azoxy derivatives) and hydrolysis. The method must separate these degradants from the main peak.

Part 2: Comparative Methodology

We evaluated three distinct stationary phases to determine the optimal balance of retention (


), efficiency (

), and selectivity (

).
Method A: The Baseline (C18)[1][2]
  • Column: C18 (Octadecyl), 3.5 µm, 100 Å.

  • Mechanism: Hydrophobic interaction.[1][2]

  • Outcome: FAILURE . The analyte elutes in the void volume (

    
    ) due to lack of hydrophobic retention. High aqueous content (95%+) causes "phase collapse" or dewetting.
    
Method B: The Alternative (HILIC)
  • Column: Bare Silica or Zwitterionic HILIC.

  • Mechanism: Partitioning into a water-enriched layer on the silica surface.

  • Outcome: CONDITIONAL PASS . Retention is achieved. However, the method suffers from poor reproducibility due to the long equilibration times required for the water layer to stabilize. Solubility mismatches between the aqueous sample diluent and the high-organic mobile phase lead to peak distortion.

Method C: The Optimized Approach (PFP)
  • Column: Pentafluorophenyl (PFP) Core-Shell, 2.7 µm.

  • Mechanism: Multiple interaction modes: Hydrophobic +

    
     stacking + Dipole-Dipole + Hydrogen Bonding.
    
  • Outcome: OPTIMAL . The fluorine atoms on the PFP ring interact specifically with the fluorine on the pyridazine ring (halogen selectivity). The

    
     interaction retains the aromatic ring despite its polarity, and the rigid PFP structure sterically shields silanols, improving peak shape.
    
Comparative Data Summary
ParameterMethod A: Standard C18Method B: HILICMethod C: Optimized PFP
Retention Factor (

)
0.2 (Poor)4.5 (Good)2.8 (Ideal)
Tailing Factor (

)
2.4 (Severe Tailing)1.2 (Acceptable)1.05 (Excellent)
Resolution (

)
*
N/A (Co-elution)2.14.5
Equilibration Time Fast (< 10 min)Slow (> 30 min)Fast (< 10 min)
Precursor Selectivity PoorModerateHigh (Halogen specific)

*Resolution calculated between Analyte and Precursor (3,6-difluoropyridazine).

Part 3: Detailed Experimental Protocol (Method C)

This protocol is designed as a self-validating system. The use of a PFP column with a core-shell particle ensures high efficiency at lower backpressures, while the acidic mobile phase stabilizes the hydrazine moiety.

Instrumentation & Conditions
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.

  • Column: Kinetex PFP or equivalent (e.g., ACE C18-PFP), 100 x 4.6 mm, 2.7 µm.

  • Temperature: 35°C (Controls viscosity and kinetics).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm (primary) and 210 nm (impurity check).

Mobile Phase Composition
  • Buffer Preparation: Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 3.0 ± 0.1 with dilute Phosphoric Acid.
    
    • Why pH 3.0? Acidic pH ensures the hydrazine is protonated (

      
      ), preventing oxidation and reducing silanol interactions.
      
  • Mobile Phase A: 90% Buffer / 10% Methanol.

  • Mobile Phase B: 100% Acetonitrile.

Gradient Program

The gradient is designed to retain the polar product early on, then ramp up to elute the non-polar precursor (3,6-difluoropyridazine).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.01000Injection / Hold
2.01000Isocratic Retention
10.04060Elution of non-polars
12.04060Wash
12.11000Re-equilibration
15.01000End of Run
Sample Preparation (Critical for Stability)
  • Diluent: 0.1% Formic Acid in Water.[4] (Do not use pure organic solvent or neutral water; the acid stabilizes the hydrazine).

  • Concentration: 0.5 mg/mL.

  • Storage: Analyze within 4 hours of preparation or store at 4°C in amber vials to prevent photodegradation.

Part 4: Visualizing the Workflow

Diagram 1: Method Selection Logic

This decision tree illustrates why PFP is selected over C18 based on molecular properties.

MethodSelection Start Analyte Analysis: 3-Fluoro-6-hydrazinylpyridazine IsPolar Is the molecule highly polar? Start->IsPolar IsBasic Does it have basic/reactive amines? IsPolar->IsBasic Yes StandardC18 Standard C18 (Risk: Dewetting/Tailing) IsPolar->StandardC18 No CheckAromatic Does it have Aromatic/Halogen groups? IsBasic->CheckAromatic Yes HILIC HILIC Mode (Risk: Robustness) CheckAromatic->HILIC No PFP PFP (Fluorophenyl) OPTIMAL CHOICE CheckAromatic->PFP Yes (Pi-Pi + Halogen Selectivity)

Caption: Logical decision pathway selecting PFP stationary phase based on analyte polarity and aromaticity.

Diagram 2: System Suitability & Stability Loop

Ensuring data integrity with unstable hydrazine compounds.

StabilityLoop Prep Sample Prep (Acidic Diluent, 4°C) Inject Injection Prep->Inject Check Check Tailing (Tf) Inject->Check Pass Tf < 1.5 Proceed Check->Pass Pass Fail Tf > 1.5 Silanol Activity Check->Fail Fail Action Add 5mM Amm. Formate or Lower pH Fail->Action Action->Prep Re-prep

Caption: Operational workflow emphasizing the critical check of Tailing Factor (


) as a proxy for silanol suppression.

Part 5: References

  • United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. USP-NF. Link

  • Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from mac-mod.com. Link

  • Waters Corporation. (2016). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Link

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Technical Note. Link

  • Elder, D. P., Snodin, D., & Teasdale, A. (2011).[5] Control and analysis of hydrazine, hydrazides and hydrazones—genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products.[3][5] Journal of Pharmaceutical and Biomedical Analysis, 54(5), 900-910.[5] Link

Sources

A Comparative Guide to the Infrared Spectrum Analysis of 3-Fluoro-6-hydrazinylpyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-Fluoro-6-hydrazinylpyridazine hydrochloride, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple peak identification to explain the causal relationships between molecular structure and spectral features. We will construct a predicted spectrum based on established principles and data from analogous compounds, compare the utility of IR spectroscopy with other common analytical techniques, and provide actionable protocols for obtaining high-quality data.

The Structural and Analytical Imperative

3-Fluoro-6-hydrazinylpyridazine hydrochloride is a heterocyclic compound featuring a pyridazine core, a fluorine substituent, and a hydrazinyl group, which is protonated to form a hydrochloride salt. The precise arrangement of these functional groups is critical to its reactivity and suitability for downstream applications. Infrared spectroscopy serves as a rapid, non-destructive, and highly effective first-pass technique to verify the presence of these key functional groups, confirm salt formation, and assess the purity of the material. Its utility lies in its ability to provide a unique "molecular fingerprint," ensuring batch-to-batch consistency and confirming the identity of the compound.

The molecular structure dictates the expected vibrational modes. Key functional groups to be identified include:

  • The protonated hydrazinyl group (-NHNH3+)

  • The aromatic pyridazine ring (C=C and C=N bonds)

  • Aromatic C-H bonds

  • The C-F bond

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines the Attenuated Total Reflectance (ATR) method, which is ideal for solid powders due to its minimal sample preparation and high reproducibility.

Instrumentation:

  • PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.

  • Diamond ATR accessory.

Methodology:

  • Background Scan: Before analyzing the sample, record a background spectrum with a clean, empty ATR crystal. This step is crucial to subtract the spectral contributions of atmospheric CO2 and water vapor, ensuring they do not interfere with the sample spectrum.

  • Sample Preparation: Place a small amount (approx. 1-2 mg) of the 3-Fluoro-6-hydrazinylpyridazine hydrochloride powder directly onto the center of the ATR diamond crystal.

  • Apply Pressure: Use the integrated pressure clamp to apply consistent pressure, ensuring firm and uniform contact between the sample and the crystal. This is critical for achieving a strong, high-quality signal.

  • Spectrum Acquisition: Collect the sample spectrum. A typical setting involves co-adding 16 scans at a resolution of 4 cm⁻¹. This averaging process improves the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Perform an ATR correction using the instrument's software to account for the wavelength-dependent depth of penetration of the IR beam.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe to prevent cross-contamination.

Predicted IR Spectrum: Interpretation and Analysis

G cluster_regions IR Spectrum Regions (cm⁻¹) cluster_analysis Spectral Interpretation Workflow 4000-2500 X-H Stretching Region 2500-2000 Triple Bond Region 2000-1500 Double Bond Region 1500-400 Fingerprint Region Start Acquire Spectrum Check_XH Analyze 4000-2500 cm⁻¹ (N-H, C-H stretches) Check_DB Analyze 2000-1500 cm⁻¹ (C=C, C=N stretches) Check_FP Analyze Fingerprint Region (C-F, C-N, Bending Modes) Assign_Peaks Assign Vibrational Modes Compare Compare with Reference/Predicted Data Confirm Confirm Structure

The analysis begins in the high-frequency region and proceeds to the fingerprint region, assigning peaks to their corresponding molecular vibrations.

Table 1: Predicted IR Absorption Bands for 3-Fluoro-6-hydrazinylpyridazine Hydrochloride

Expected Frequency (cm⁻¹)Vibrational ModeIntensityRationale and Authoritative Insights
3200-3000Aromatic C-H StretchMedium-WeakAromatic and alkene C-H stretches characteristically appear above 3000 cm⁻¹.[3][4] Their intensity is typically lower than aliphatic C-H stretches.
3000-2400-NH3+ and N-H StretchesStrong, BroadThe formation of a hydrochloride salt with the hydrazine moiety results in a hydrazinium ion (-NHNH3+). This charged group produces very broad and strong absorption bands at lower frequencies than a free amine.[5][6] This broad feature often overlaps with C-H stretches and is a key indicator of salt formation.
~1620N-H Bending (Scissoring)Medium-StrongThe deformation or scissoring vibration of the -NH2 and -NH3+ groups typically appears in this region.[7][8]
1600-1550Pyridazine Ring (C=N Stretch)MediumHeteroaromatic rings like pyridazine exhibit characteristic stretching vibrations. The C=N stretch is expected in this range.[1]
1500-1400Pyridazine Ring (C=C Stretch)Medium-StrongAromatic C=C in-ring stretching vibrations typically produce one or more bands in this region.[3][9] The presence of multiple bands here is characteristic of an aromatic system.
1250-1150Aromatic C-F StretchStrongThe C-F stretch for aromatic fluorine compounds is known to be strong and occurs in this part of the fingerprint region.[10] Its high intensity is due to the large change in dipole moment during the vibration.
~1100N-N StretchWeak-MediumThe N-N single bond stretch is often weak but can be identified in the fingerprint region.[11]
900-675Aromatic C-H Out-of-Plane BendingStrongThe position of these strong "oop" bands is highly diagnostic of the substitution pattern on the aromatic ring.[12] For a trisubstituted pyridazine ring, specific patterns would confirm the arrangement of substituents.

Comparative Guide: IR Spectroscopy vs. Alternative Techniques

While IR spectroscopy is an excellent tool for functional group identification, a comprehensive characterization relies on orthogonal methods. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide complementary information that validates the molecular structure.

G cluster_techniques Analytical Techniques cluster_info Information Provided Compound 3-Fluoro-6-hydrazinyl- pyridazine HCl IR FTIR Spectroscopy Compound->IR NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS IR_Info Functional Groups (N-H, C=N, C-F, etc.) Salt Formation IR->IR_Info NMR_Info Chemical Environment Atom Connectivity Precise Structure NMR->NMR_Info MS_Info Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_Info

Table 2: Comparison of Analytical Methods

TechniqueInformation ProvidedAdvantagesLimitations
FTIR Spectroscopy Identifies functional groups and confirms salt formation. Provides a molecular "fingerprint".Fast, non-destructive, low cost, requires minimal sample. Excellent for verifying identity and purity against a standard.Does not provide detailed structural connectivity. Complex spectra can be difficult to interpret without a reference.
NMR Spectroscopy (¹H, ¹³C) Determines the precise chemical environment and connectivity of all hydrogen and carbon atoms.Provides unambiguous structural elucidation. Quantitative.Slower analysis time, requires more sample, higher instrument cost, requires deuterated solvents.
Mass Spectrometry (MS) Measures the exact molecular weight and provides fragmentation patterns.[13]Extremely sensitive, confirms elemental composition. Can be coupled with chromatography (LC-MS) for mixture analysis.Does not distinguish between isomers. Salt forms are often not observed directly, as the analysis is typically on the free base.

Synergistic Use: For drug development professionals, these techniques are used in concert. FTIR provides rapid identity confirmation on the manufacturing floor. NMR is used during process development and for definitive structural confirmation of the final product and any impurities. MS is critical for confirming molecular weight and for metabolite identification studies.

Conclusion

The infrared spectrum of 3-Fluoro-6-hydrazinylpyridazine hydrochloride is characterized by several key features that confirm its structure. The presence of a broad absorption band in the 3000-2400 cm⁻¹ region is a definitive indicator of the protonated hydrazinium salt. Strong absorptions corresponding to the pyridazine ring vibrations (1600-1400 cm⁻¹), a robust C-F stretch (~1200 cm⁻¹), and characteristic C-H bending modes further validate the molecular identity. When used alongside NMR and Mass Spectrometry, FTIR spectroscopy provides a rapid, reliable, and indispensable tool for the characterization of this vital pharmaceutical intermediate, ensuring quality and consistency in the drug development pipeline.

References

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • Pravica, M., et al. (2013). Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa. Journal of Physical Chemistry B. Available at: [Link]

  • Sirisha, A., et al. (2023). Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. International Journal of Chemistry and Pharmaceutical Sciences. Available at: [Link]

  • Ghorab, M. M., et al. (2012). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. Available at: [Link]

  • Stanton, J. F., et al. (2021). Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. The Journal of Chemical Physics. Available at: [Link]

  • Pearson Education. (n.d.). How could you use IR spectroscopy to determine whether the reaction has occurred? Available at: [Link]

  • Reva, I., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure. Available at: [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

  • West, R. (n.d.). The Infrared Absorption Spectrum of Hydrogen Chloride in Solution. ResearchGate. Available at: [Link]

  • S. P. A. College of Pharmacy. (2011). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. Available at: [Link]

  • Reddit. (2023). How to detect a HCl salt in organic compounds. Available at: [Link]

  • ResearchGate. (n.d.). The N–N stretching band of hydrazine. Available at: [Link]

  • Giguère, P. A., & Liu, I. D. (1952). On the Infrared Spectrum of Hydrazine. The Journal of Chemical Physics. Available at: [Link]

  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

  • AIP Publishing. (2016). Communication: Infrared spectroscopy of salt-water complexes. Available at: [Link]

  • LibreTexts Chemistry. (2021). IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • Thieme. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. Available at: [Link]

  • SpectraBase. (n.d.). (3-Fluorophenyl)hydrazine hydrochloride. Available at: [Link]

Sources

A Comparative Guide to Elemental Analysis Standards for 3-Fluoro-6-hydrazinylpyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. For novel compounds like 3-Fluoro-6-hydrazinylpyridazine hydrochloride, a heterocyclic amine of increasing interest, rigorous elemental analysis is a critical first-line assessment of purity and structural integrity. This guide provides an in-depth comparison of established methodologies for determining the elemental composition of this specific molecule, offering researchers, scientists, and drug development professionals a framework for selecting the most appropriate analytical standards and techniques.

Theoretical Elemental Composition: The Gold Standard

Before delving into experimental methodologies, it is imperative to establish the theoretical elemental composition of 3-Fluoro-6-hydrazinylpyridazine hydrochloride (C₄H₆ClFN₄). This calculatedstoichiometry serves as the ultimate benchmark against which all experimental results are compared.

ElementSymbolAtomic Mass (amu)Molar Mass ( g/mol )Percentage (%)
CarbonC12.01148.04426.59
HydrogenH1.0086.0483.35
ChlorineCl35.45335.45319.61
FluorineF18.99818.99810.51
NitrogenN14.00756.02830.99
Total 180.571 100.00

An acceptance criterion of ±0.4% from the theoretical value is a widely recognized standard in pharmaceutical analysis for confirming the elemental composition of a new compound.[1]

Core Methodologies for Elemental Analysis

The determination of the elemental composition of 3-Fluoro-6-hydrazinylpyridazine hydrochloride necessitates a multi-faceted approach, primarily revolving around combustion analysis for Carbon, Hydrogen, and Nitrogen, and specialized techniques for the halogen (Fluorine and Chlorine) content.

CHN Analysis via Combustion

The foundational method for determining Carbon, Hydrogen, and Nitrogen content is high-temperature combustion analysis, a technique rooted in the Pregl-Dumas method.[2] This process involves the complete combustion of the sample in an oxygen-rich environment, converting the constituent elements into their gaseous oxides (CO₂, H₂O, and N₂).

Experimental Workflow: CHN Combustion Analysis

CHN_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh 1-2 mg of 3-Fluoro-6-hydrazinylpyridazine HCl in a tin capsule Combustion Dynamic Flash Combustion (>1000°C in O₂ atmosphere) Sample->Combustion Autosampler Introduction Reduction Reduction of NOx to N₂ (Copper catalyst) Combustion->Reduction Separation Gas Chromatographic Separation of CO₂, H₂O, N₂ Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Quantification Quantification against Certified Reference Material (e.g., Acetanilide) Detection->Quantification Report Report %C, %H, %N Quantification->Report

Caption: Workflow for CHN elemental analysis by combustion.

Causality in Experimental Choices:

  • Tin Capsules: These are used for their high melting point and ability to promote complete combustion.

  • High Temperature (>1000°C): Ensures the complete conversion of the sample to its elemental gases, which is crucial for accurate quantification.[3]

  • Copper Catalyst: This is essential for the quantitative reduction of nitrogen oxides (NOx) to diatomic nitrogen (N₂), the form measured by the detector.[3]

  • Thermal Conductivity Detector (TCD): A universal detector that provides a response proportional to the concentration of the eluted gas.

Self-Validating System:

The integrity of the CHN analysis is maintained through the use of Certified Reference Materials (CRMs). A CRM, such as Acetanilide or Sulfanilamide, with a precisely known elemental composition, is analyzed alongside the test sample.[4] The system is considered calibrated and valid only if the measured values for the CRM fall within the specified uncertainty of the certified values.

Halogen Determination: Combustion Ion Chromatography (CIC)

While CHN analysis is a well-established technique, the determination of halogens like fluorine and chlorine in organic matrices requires a more specialized approach. Combustion Ion Chromatography (CIC) has emerged as a robust and reliable method for this purpose.[5][6][7][8] This technique combines the complete combustion of the sample with the sensitive and selective separation and detection capabilities of ion chromatography.

Experimental Workflow: Combustion Ion Chromatography (CIC) for Halogens

CIC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh 5-10 mg of 3-Fluoro-6-hydrazinylpyridazine HCl in a ceramic boat Combustion High-Temperature Combustion (~1050°C in O₂/Ar atmosphere) Sample->Combustion Absorption Absorption of gaseous hydrogen halides (HF, HCl) into an aqueous solution Combustion->Absorption Injection Injection of the absorption solution into the Ion Chromatograph Absorption->Injection Separation Anion-Exchange Chromatography Injection->Separation Detection Suppressed Conductivity Detection Separation->Detection Quantification Quantification against Fluoride and Chloride Standard Solutions Detection->Quantification Report Report %F, %Cl Quantification->Report

Caption: Workflow for Halogen determination by Combustion Ion Chromatography.

Causality in Experimental Choices:

  • Ceramic Boat: Used for sample introduction in the combustion furnace due to its inertness at high temperatures.

  • Absorption Solution: Typically a dilute aqueous solution, sometimes containing a reducing agent to ensure all halogen species are in their halide form.

  • Anion-Exchange Chromatography: The stationary phase in the IC column is functionalized with cationic groups that interact with the anionic fluoride and chloride ions, allowing for their separation based on their affinity.

  • Suppressed Conductivity Detection: This enhances the sensitivity of detection by reducing the background conductivity of the eluent, leading to a better signal-to-noise ratio for the analyte ions.

Self-Validating System:

The CIC system's performance is validated using certified aqueous fluoride and chloride standards for calibration. Additionally, an organohalogen CRM can be analyzed to verify the efficiency of the entire process, from combustion to detection. The recovery of the halogen from the CRM should fall within an acceptable range (e.g., 95-105%) to ensure the accuracy of the results for the test sample.

Comparison of Alternative Methodologies

While combustion-based methods are the gold standard, it is prudent to be aware of alternative and complementary techniques.

TechniquePrincipleAnalytesAdvantagesDisadvantages
X-ray Fluorescence (XRF) Measurement of secondary X-rays emitted from a sample that has been excited by a primary X-ray source.Cl, S, PNon-destructive, minimal sample preparation.Lower sensitivity for lighter elements like F.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Ionization of the sample in an inductively coupled plasma followed by mass spectrometric detection.ClExtremely high sensitivity, capable of isotopic analysis.Destructive, complex sample preparation, potential for interferences.
Titration Methods Chemical reaction with a standardized titrant.ClCost-effective, well-established.Lower sensitivity, potential for interferences, not suitable for fluorine.

For the specific case of 3-Fluoro-6-hydrazinylpyridazine hydrochloride, the combined approach of CHN combustion analysis and Combustion Ion Chromatography offers the most comprehensive and accurate determination of its elemental composition, providing a solid foundation for further drug development activities.

References

  • Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods.
  • Enthalpy Analytical. (2022, June 13). Monitoring PFAS Impact Using Adsorbable Organic Fluorine by Combustion Ion Chromatography.
  • Profiler. Determination of Total Fluorine & Chlorine in Food Packaging using Combustion Ion Chromatography.
  • Hu, J., & Rohrer, J. Determination of fluorine and chlorine in iron ore using combustion ion chromatography. Thermo Fisher Scientific.
  • U.S. Geological Survey. Determination of fluorine in organic compounds: Microcombustion method.
  • Quality Analysis. Determination of the total fluorine using CIC.
  • VELP Scientifica. CHNS-O determination in pharmaceutical products by flash combustion.
  • National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis.
  • Elemental Microanalysis. Standards and CRMs.

Sources

The Strategic Imperative of Metabolic Stability in 3-Fluoro-6-Hydrazinylpyridazine-Based Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Drug Discovery and Development Community

In the landscape of modern medicinal chemistry, the pyridazine scaffold has emerged as a privileged structure, integral to the development of novel therapeutics across a range of disease areas, including oncology and inflammatory disorders.[1][2] Its unique electronic properties and hydrogen bonding capabilities make it a versatile core for designing potent and selective inhibitors.[3] However, as with many heterocyclic compounds, metabolic lability can be a significant hurdle, limiting oral bioavailability and therapeutic efficacy. The strategic incorporation of a fluorine atom and a hydrazinyl moiety, yielding the 3-fluoro-6-hydrazinylpyridazine scaffold, represents a key approach to mitigating these metabolic challenges.

This guide provides a comparative analysis of the metabolic stability of drug candidates based on this scaffold, offering insights into the structural determinants of metabolic fate and providing a framework for the rational design of more robust and effective therapeutics. We will delve into the underlying biochemical principles, present available comparative data, and provide detailed experimental protocols for assessing metabolic stability in a preclinical setting.

The Rationale for Fluorination and the Hydrazinyl Moiety

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability. The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major contributors to the phase I metabolism of many drugs.[4] By blocking potential sites of metabolism, fluorination can significantly prolong the half-life of a compound. Furthermore, the electron-withdrawing nature of fluorine can modulate the electronic properties of the pyridazine ring, potentially influencing its interaction with metabolizing enzymes.

The hydrazinyl group, while potentially susceptible to metabolism itself, can also serve to modulate the overall metabolic profile of a molecule. Its basicity and hydrogen bonding capacity can alter the physicochemical properties of the compound, influencing its distribution and interaction with metabolic enzymes. The interplay between the fluoro and hydrazinyl substituents on the pyridazine core creates a unique chemical entity with a metabolic profile that warrants careful investigation.

Comparative Metabolic Stability: A Data-Driven Analysis

While a comprehensive head-to-head comparison of a large series of 3-fluoro-6-hydrazinylpyridazine-based drugs is not extensively available in the public domain, we can draw valuable insights from studies on structurally related pyridazine derivatives. The following table summarizes representative data from the literature, illustrating how structural modifications can impact metabolic stability, typically measured as the in vitro half-life (t½) in human liver microsomes (HLM).

Compound/ScaffoldKey Structural FeaturesIn Vitro Half-life (t½) in HLM (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Reference/Comment
Generic Pyridazine Unsubstituted Pyridazine RingLowHighProne to oxidation on the pyridazine ring.
Fluorinated Pyridazine Analog A Introduction of a fluorine atomModerately IncreasedModerately DecreasedFluorine acts as a metabolic blocker.[5][6]
Pyridazinone Analog B Oxidation of the pyridazine ring to a pyridazinoneVariableVariableCan be a metabolic product or a designed feature.[7][8]
Hydralazine Phthalazine (a benzo-fused pyridazine) with a hydrazine groupMetabolized to phthalazine and phthalazin-1-one-Demonstrates the metabolic lability of the hydrazine moiety in certain contexts.[9][10]
Hypothetical 3-Fluoro-6-Hydrazinylpyridazine Derivative Combined fluoro and hydrazinyl substitutionExpected to be Moderate to HighExpected to be Low to ModerateAims to balance the metabolic blocking of fluorine with the physicochemical properties of the hydrazine group.

Analysis of Structure-Metabolism Relationships:

The data, though indirect, highlights a crucial principle: strategic modifications to the pyridazine core can significantly enhance metabolic stability. The introduction of a fluorine atom is a consistently effective strategy. The metabolic fate of the hydrazinyl group is more complex and context-dependent. It can be a site of metabolism, but its presence also influences the overall properties of the molecule, which in turn affects its interaction with metabolizing enzymes.[11]

Key Metabolic Pathways

Understanding the potential metabolic pathways is critical for interpreting stability data and designing next-generation compounds. For 3-fluoro-6-hydrazinylpyridazine derivatives, the following pathways are of primary concern:

  • Oxidation of the Pyridazine Ring: The nitrogen atoms of the pyridazine ring are susceptible to N-oxidation by CYP enzymes.

  • Metabolism of the Hydrazine Moiety: The hydrazine group can undergo oxidation, N-acetylation, or cleavage.[11]

  • Metabolism of Substituents: Other substituents on the molecule can also be sites of metabolism.

The fluorine atom is anticipated to shield the pyridazine ring from direct oxidative attack at the 3-position. The hydrazinyl group's metabolism can lead to the formation of reactive intermediates, a factor that must be carefully assessed during preclinical development.

Below is a diagram illustrating the potential metabolic pathways.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent 3-Fluoro-6-Hydrazinylpyridazine Derivative N_Oxide N-Oxide Metabolite Parent->N_Oxide CYP450 (N-oxidation) Hydrazine_Oxidation Oxidized Hydrazine Metabolite Parent->Hydrazine_Oxidation CYP450, MAO (Oxidation) Substituent_Metabolism Metabolite of Other Substituents Parent->Substituent_Metabolism CYP450 (e.g., hydroxylation) PhaseI_Metabolite Phase I Metabolite Cleavage_Product Pyridazine Core Hydrazine_Oxidation->Cleavage_Product Further Metabolism Conjugate Glucuronide or Sulfate Conjugate PhaseI_Metabolite->Conjugate UGTs, SULTs (Conjugation)

Caption: Potential metabolic pathways for 3-fluoro-6-hydrazinylpyridazine derivatives.

Experimental Protocols for Assessing Metabolic Stability

To provide actionable guidance for researchers, we present a standardized protocol for an in vitro liver microsomal stability assay. This assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

In Vitro Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compound

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)

  • Acetonitrile (ACN) containing an internal standard (IS) for LC-MS/MS analysis

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Thaw the pooled HLMs on ice.

    • Prepare a working solution of the test compound and positive controls in a suitable solvent (e.g., DMSO, final concentration ≤ 0.5%).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the HLM suspension to the buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Immediately add the test compound and positive controls to their respective wells to achieve the final desired concentration (e.g., 1 µM).

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold ACN with IS to terminate the reaction.

  • Sample Analysis:

    • Centrifuge the termination plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the line, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

The following diagram illustrates the workflow of the liver microsomal stability assay.

cluster_workflow Liver Microsomal Stability Assay Workflow Start Prepare Reagents (Microsomes, Compound, NADPH) Incubation Incubate at 37°C Start->Incubation Time_Points Sample at Time Points (0, 5, 15, 30, 45, 60 min) Incubation->Time_Points Termination Terminate Reaction (Cold Acetonitrile + IS) Time_Points->Termination Centrifugation Centrifuge to Precipitate Protein Termination->Centrifugation Analysis LC-MS/MS Analysis of Supernatant Centrifugation->Analysis Data_Processing Calculate t½ and CLint Analysis->Data_Processing

Caption: Workflow for the in vitro liver microsomal stability assay.

Conclusion and Future Directions

The 3-fluoro-6-hydrazinylpyridazine scaffold holds significant promise for the development of novel therapeutics with improved metabolic stability. The strategic incorporation of fluorine serves as a robust method to block common sites of oxidative metabolism on the pyridazine ring. While the hydrazinyl moiety introduces additional metabolic considerations, it also provides a handle for modulating the physicochemical properties of the molecule, which can be fine-tuned to optimize the overall pharmacokinetic profile.

Future research should focus on systematic structure-metabolism relationship studies of a series of 3-fluoro-6-hydrazinylpyridazine analogs to provide a more detailed understanding of the interplay between these two key functional groups. Such studies, coupled with the standardized in vitro assays outlined in this guide, will empower medicinal chemists to rationally design the next generation of pyridazine-based drugs with enhanced metabolic stability and, ultimately, improved clinical outcomes.

References

  • Ather, A. Q., Tahir, M. N., Khan, M. A., & Athar, M. M. (2011). 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246.
  • Bălăşanu, R.-M., Bîrcă, M., & Mangalagiu, I. I. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Molecules, 28(15), 5831.
  • Dudek, Ł., Eggenweiler, H.-M., Fogt, J., Gaik, M., Gondela, A., Jakubiec, K., ... & Fabritius, C.-H. (2018). Discovery and Structure–Activity Relationships of N‐Aryl 6‐Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors. ChemMedChem, 13(24), 2697-2708.
  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 2000 to 2010: a fruitful decade for the synthesis of pyrazoles. Chemical reviews, 111(11), 6984-7034.
  • Hay, D. L., & Pioszak, A. A. (2016). Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators. Journal of medicinal chemistry, 59(8), 3667-3682.
  • Hay, D. L., & Pioszak, A. A. (2016). Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators. Journal of medicinal chemistry, 59(8), 3667-3682.
  • Henderson, S. H., Fisher, C. M., Eurtivong, C., Pathuri, S. R., Williams, J. M., Wilson, Z. E., ... & Tumber, A. (2024). Imidazo [1, 2-b] pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry, 116292.
  • Hobbs, W. J. (2021).
  • Hu, Y., Liu, Y., & Zhang, W. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European journal of medicinal chemistry, 209, 112946.
  • La-Beck, N. M., & Liu, X. (2022). How critical illness impacts drug pharmacokinetics and pharmacodynamics. The Pharmaceutical Journal.
  • Leon, M. (2023). Pharmacokinetics and Drug Metabolism: Interactions and Implications. J Pharm Sci Emerg Drugs, 11(2), 1-2.
  • Li, X., Wang, Y., Pang, L., Li, Y., Wang, Y., & Li, L. (2022).
  • Liu, X., Zheng, C., & Li, Y. (2021). Pharmacokinetics and Drug Interactions. Pharmaceutics, 13(1), 75.
  • Locuson, C. W. (2022).
  • Ma, S., & Ni, D. (2022).
  • Mangalagiu, I. I. (2013). New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II. European journal of medicinal chemistry, 67, 343-350.
  • Manna, F., Chimenti, F., & Bolasco, A. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.
  • Preece, N. E., & Timbrell, J. A. (1990). In vitro microsomal metabolism of hydrazine. Toxicology letters, 53(1-2), 139-141.
  • Roy, S. M., & Ratan, M. A. (2021). Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism. Molecules, 26(8), 2315.
  • Shin, D. H., & Lee, M. G. (1998). Pharmacokinetics of 1-(5-fluoro-2-pyridyl)-6-fluoro-7-(4-methyl-1-piperazinyl)-1, 4-dihydro-4-oxoquinolone-3-carboxylic acid hydrochloride (DW-116), a new quinolone antibiotic in rats. Biopharmaceutics & drug disposition, 19(2), 101-110.
  • Singh, N., & Kumar, R. (2024). In-vitro and in-silico investigations of SLC-0111 hydrazinyl analogs as human carbonic anhydrase I, II, IX, and XII inhibitors. Archiv der Pharmazie.
  • Smith, D. A., & Obach, R. S. (2009). Addressing metabolic liabilities by bioisosteric replacements with Spark. Cresset Group.
  • Spinks, D., & Spinks, G. (2009). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.
  • Strekowski, L., & Hojjat, M. (2008). Synthesis and Biological Evaluation of Pyridazinone Analogues as Potential Cardiac Positron Emission Tomography Tracers. Journal of medicinal chemistry, 51(10), 2843-2848.
  • Tipton, K. F. (2002). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido [3. 4-b] homotropane and pyrido-[3. 4-b] tropane as novel nAChR ligands. Bioorganic & medicinal chemistry, 10(1), 165-174.
  • Van der Mey, M., & Van der Gen, A. (2003). Discovery of Pyridazinone and Pyrazolo [1, 5-a] pyridine Inhibitors of C-Terminal Src Kinase. Journal of medicinal chemistry, 46(21), 4452-4464.
  • Wang, X., & Zhang, Y. (2021). Discovery and Structure-Activity Relationships of N-Aryl 6-Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors. ChemMedChem, 16(1), 146-156.
  • Wang, Y., & Liu, Y. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European journal of medicinal chemistry, 209, 112946.
  • Williams, D. P., & Park, B. K. (1992). The in vitro metabolism of hydralazine. Biochemical pharmacology, 43(10), 2215-2222.
  • Williams, D. P., & Park, B. K. (1992). The in vitro metabolism of hydralazine. Biochemical pharmacology, 43(10), 2215-2222.
  • Williams, D. P., & Park, B. K. (1992). The in vitro metabolism of hydralazine. Biochemical pharmacology, 43(10), 2215-2222.
  • Zlaczynski, P. (2019).
  • Zlaczynski, P. (2019).
  • Zlaczynski, P. (2019).
  • Zlaczynski, P. (2019).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.